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  • Product: 1-(azetidin-3-yl)-4-iodo-1H-pyrazole
  • CAS: 1343072-59-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole: A Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole, a heterocyclic co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, properties, synthesis, and potential applications, offering insights grounded in established chemical principles and supported by relevant literature. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole brings together two "privileged" structural motifs in drug discovery: the azetidine ring and the pyrazole nucleus. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and three-dimensional complexity, which can lead to improved target engagement.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in a multitude of approved drugs due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] The strategic placement of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space.

Section 1: Chemical Identity and Properties

The primary identifier for 1-(azetidin-3-yl)-4-iodo-1H-pyrazole is its CAS number, which has been assigned to its hydrochloride salt.

IdentifierValueSource
Compound Name 1-(azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride[6]
CAS Number 2658468-39-2[6]
PropertyValueSource
Molecular Formula C₆H₉ClIN₃[6]
Molecular Weight 285.51 g/mol [6]
Physical Form Solid[6]
Purity Typically ≥95%[6]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[6]

Section 2: Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole is not extensively documented in publicly available literature. However, a plausible and logical synthetic route can be proposed based on established methodologies for the synthesis of 4-iodopyrazoles and the N-alkylation of pyrazole derivatives. The proposed synthesis involves a two-step process: the iodination of 1H-pyrazole followed by N-alkylation with a suitable azetidine precursor.

Proposed Synthetic Pathway

Synthetic Pathway Pyrazole 1H-Pyrazole Iodopyrazole 4-Iodo-1H-pyrazole Pyrazole->Iodopyrazole Iodination (e.g., I₂, CAN) Target_protected 1-(N-Boc-azetidin-3-yl)-4-iodo-1H-pyrazole Iodopyrazole->Target_protected N-Alkylation (e.g., NaH, DMF) Azetidine 3-substituted Azetidine (e.g., N-Boc-3-tosyloxyazetidine) Azetidine->Target_protected Target_HCl 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole Hydrochloride Target_protected->Target_HCl Deprotection & Salt Formation (e.g., HCl in Dioxane)

Caption: Proposed synthetic route for 1-(azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride.

Step-by-Step Methodologies

Step 1: Synthesis of 4-Iodo-1H-pyrazole

The direct iodination of the pyrazole ring at the C4 position is a well-established transformation. Several effective methods have been reported, with the choice of reagents often depending on the desired scale and the presence of other functional groups. A common and efficient method involves the use of molecular iodine in the presence of an oxidizing agent such as ceric ammonium nitrate (CAN).[7][8]

  • Materials: 1H-pyrazole, Iodine (I₂), Ceric Ammonium Nitrate (CAN), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 1H-pyrazole in acetonitrile.

    • Add molecular iodine to the solution.

    • Slowly add a solution of ceric ammonium nitrate in acetonitrile to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-pyrazole.

Step 2: N-Alkylation of 4-Iodo-1H-pyrazole with a Protected Azetidine Derivative

The introduction of the azetidine moiety at the N1 position of the pyrazole ring can be achieved through a nucleophilic substitution reaction. To prevent side reactions, a protected azetidine derivative, such as N-Boc-3-tosyloxyazetidine or N-Boc-3-bromoazetidine, is typically employed.

  • Materials: 4-Iodo-1H-pyrazole, N-Boc-3-tosyloxyazetidine, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-iodo-1H-pyrazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for a short period to allow for the formation of the pyrazole anion.

    • Add a solution of N-Boc-3-tosyloxyazetidine in anhydrous DMF to the reaction mixture.

    • Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.

    • Once the reaction is complete, carefully quench with water and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the resulting N-Boc protected intermediate by column chromatography.

Step 3: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group from the azetidine nitrogen and subsequent formation of the hydrochloride salt.

  • Materials: 1-(N-Boc-azetidin-3-yl)-4-iodo-1H-pyrazole, Hydrochloric acid solution (e.g., 4M in 1,4-dioxane).

  • Procedure:

    • Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.

    • Add an excess of a solution of hydrochloric acid in 1,4-dioxane.

    • Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 1-(azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride.

Purification and Characterization

Purification of the final compound is typically achieved by recrystallization or filtration if it precipitates as a clean solid.[9] The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Section 3: Chemical Reactivity and Potential Applications

The 4-iodo-pyrazole moiety is a versatile synthetic handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, making 1-(azetidin-3-yl)-4-iodo-1H-pyrazole a valuable building block for generating libraries of diverse compounds for biological screening.

Key Reactions of the 4-Iodo-pyrazole Moiety

Reactivity Start 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst, Base Heck Heck Coupling (Alkenes) Start->Heck Pd Catalyst, Base

Caption: Key cross-coupling reactions of the 4-iodo-pyrazole moiety.

These reactions enable the synthesis of a vast array of derivatives with potentially diverse pharmacological profiles. The azetidine ring can also be further functionalized, although this is less common once it is attached to the pyrazole core.

Potential Therapeutic Applications

Given the established pharmacological importance of both the pyrazole and azetidine scaffolds, 1-(azetidin-3-yl)-4-iodo-1H-pyrazole and its derivatives are promising candidates for investigation in various therapeutic areas. The diverse biological activities reported for substituted pyrazoles include:

  • Anti-inflammatory: As seen in drugs like celecoxib.

  • Anticancer: Many pyrazole derivatives have shown potent anticancer activity.[5]

  • Antimicrobial: Including antibacterial and antifungal properties.[4][10]

  • Antiviral: Some pyrazole-containing compounds exhibit antiviral efficacy.[5]

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.[11]

The incorporation of the azetidine moiety can further enhance the drug-like properties of these molecules.[1] Therefore, derivatives of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole are attractive targets for screening in these and other disease areas.

Section 4: Safety and Handling

While a specific safety data sheet for 1-(azetidin-3-yl)-4-iodo-1H-pyrazole is not widely available, information for the hydrochloride salt and related iodinated pyrazoles provides guidance on safe handling.

  • Hazard Statements: The hydrochloride salt is associated with H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[6]

  • Precautionary Statements: Recommended precautions include P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole represents a promising and versatile building block for drug discovery and medicinal chemistry. Its unique combination of a privileged pyrazole core, a drug-like azetidine moiety, and a synthetically tractable iodinated handle makes it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and its potential for further chemical elaboration and biological investigation. Further experimental work is warranted to fully characterize this compound and unlock its full potential in the quest for new medicines.

References

  • M. S. Al-Mughem and M. A. El-Hashash, "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction," Arkivoc, vol. 2014, no. 6, pp. 54-71, 2014. [Link]

  • A. M. M. Mebela, et al., "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison," Crystals, vol. 13, no. 7, p. 1101, 2023. [Link]

  • K. Świątek, G. Utecht-Jarzyńska, and M. Jasiński, "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions," RSC Advances, vol. 5, no. 43, pp. 34133-34143, 2015. [Link]

  • A. Machulek Jr, et al., "Synthesis of 4-iodopyrazoles: A Brief Review," ResearchGate, 2015. [Link]

  • S. K. Guchhait, et al., "Azetidines in medicinal chemistry: emerging applications and approved drugs," Future Medicinal Chemistry, vol. 18, no. 1, pp. 1-24, 2026. [Link]

  • A. A. Abdel-Wahab, et al., "Recent advances in the therapeutic applications of pyrazolines," Bioorganic & Medicinal Chemistry, vol. 20, no. 11, pp. 3345-3367, 2012. [Link]

  • Google Patents, "Method for purifying pyrazoles," WO2011076194A1, 2011.
  • PubChem, "3-Iodo-1H-pyrazole," [Online]. Available: [Link]

  • S. Ningaiah, et al., "Novel pyrazole integrated 1,3,4-oxadiazoles: synthesis, characterization and antimicrobial evaluation," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 1, pp. 245-248, 2014. [Link]

  • M. A. G. El-Hashash, et al., "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives," Molecules, vol. 29, no. 23, p. 5432, 2024. [Link]

  • Google Patents, "Method for synthesizing 3-hydroxy-azetidinehydrochloride," CN102827052A, 2012.
  • M. Artun, "DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES," Middle East Technical University, 2012. [Link]

  • PubChem, "3-(1H-Pyrazol-4-yl)-1H-indole," [Online]. Available: [Link]

  • A. A. Abdel-Wahab, et al., "Recent advances in the therapeutic applications of pyrazolines," Bioorganic & Medicinal Chemistry, vol. 20, no. 11, pp. 3345-3367, 2012. [Link]

  • V. D. Sokolov, et al., "Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate," Russian Chemical Bulletin, vol. 54, no. 8, pp. 1969-1971, 2005. [Link]

  • K. S. Kumar, et al., "Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition," Journal of Chemical Sciences, vol. 126, no. 4, pp. 1055-1062, 2014. [Link]

  • S. Bondock, et al., "Recent applications of pyrazole and its substituted analogs," Journal of the Serbian Chemical Society, vol. 81, no. 8, pp. 835-866, 2016. [Link]

  • G. Bratulescu, "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research," Molecules, vol. 27, no. 9, p. 2753, 2022. [Link]

  • PubChem, "3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane- or heptane-nitrile as JAK inhibitors," AU-2010249443-A1, 2011. [Link]

  • P. P. Kulkarni, et al., "Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential," Chemical Papers, vol. 78, no. 8, pp. 5047-5058, 2024. [Link]

  • H. M. Patel, et al., "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES," Connect Journals, vol. 14, no. 1, pp. 1-5, 2014. [Link]

  • Google Patents, "PYRAZOLE DERIVATIVES AND HERBICIDES," EP0822187A1, 1998.
  • R. A. Faisal, et al., "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations," Frontiers in Pharmacology, vol. 12, p. 649939, 2021. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole, a heterocyclic building block of significant interest in med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, explore detailed synthetic methodologies with mechanistic insights, and discuss its current and potential applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Core Molecular Identifiers and Physicochemical Properties

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole is a key synthetic intermediate characterized by the fusion of two medicinally important heterocycles: a 4-iodopyrazole and an azetidine ring. The strategic placement of the iodine atom on the pyrazole ring provides a versatile handle for further functionalization through cross-coupling reactions, while the azetidine moiety can enhance solubility and metabolic stability, and provide a vector for interacting with biological targets.

IdentifierValue
SMILES String C1NC(C1)n2cnc(I)c2
InChIKey XIOMFAPRRPGXOW-UHFFFAOYSA-M
Molecular Formula C₆H₈IN₃
Molecular Weight 249.05 g/mol
CAS Number 2658468-39-2 (for hydrochloride salt)

Note: The provided CAS number corresponds to the hydrochloride salt of the compound.

Strategic Synthesis of 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole

The synthesis of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole can be logically approached in a two-step sequence: the iodination of a pyrazole precursor followed by the N-alkylation with a suitable azetidine derivative. This convergent strategy allows for the independent preparation and optimization of each heterocyclic component.

digraph "Synthetic_Strategy" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

Pyrazole [label="Pyrazole"]; Iodopyrazole [label="4-Iodo-1H-pyrazole"]; Azetidine [label="Protected 3-halo or 3-tosylazetidine"]; Target [label="1-(Azetidin-3-yl)-4-iodo-1H-pyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pyrazole -> Iodopyrazole [label="Iodination"]; Iodopyrazole -> Target [label="N-Alkylation"]; Azetidine -> Target; }

Caption: Interaction of the 1-(azetidin-3-yl)-4-iodo-1H-pyrazole scaffold with a kinase active site.

The ability to readily modify the C4 position via reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This modularity is a key advantage for lead optimization in drug discovery programs targeting kinases.

Conclusion

1-(azetidin-3-yl)-4-iodo-1H-pyrazole is a valuable and versatile building block for medicinal chemistry. Its synthesis is achievable through a logical and convergent route, and its structural features make it an attractive scaffold for the design of novel therapeutics, particularly kinase inhibitors. The strategic combination of a functionalizable iodopyrazole core and a property-enhancing azetidine moiety provides a powerful platform for the development of next-generation targeted therapies.

References

  • PubChem. 4-Iodopyrazole. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC, 2022(5), 87-97. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Rana, M., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole-pyrazoline hybrid derivatives. RSC Advances, 13(38), 26766-26779. [Link]

  • Lamberth, C. (2021). Imidazole chemistry in crop protection. Heterocycles, 102(8), 1449-1477. [Link]

Foundational

Technical Guide: Safety & Handling of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 1-(azetidin-3-yl)-4-iodo-1H-pyrazole (often supplied as the hydrochloride salt, CAS: 2658468-39-2 ) is a high-value bifunctional building block used primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-(azetidin-3-yl)-4-iodo-1H-pyrazole (often supplied as the hydrochloride salt, CAS: 2658468-39-2 ) is a high-value bifunctional building block used primarily in the synthesis of bioactive kinase inhibitors and ubiquitin ligase modulators.

Its structural duality—combining a strained, hydrophilic azetidine ring with a lipophilic, reactive 4-iodopyrazole —presents specific stability and safety challenges. While classified as a GHS Irritant, the true operational risks lie in its chemical instability (light and air sensitivity) and the potential for ring-opening or deiodination events if mishandled.

This guide transcends the standard Safety Data Sheet (SDS) by providing the mechanistic rationale behind handling protocols, ensuring researchers maintain both personal safety and compound integrity.

Chemical Identity & Physicochemical Profile[1][2][3][5][8][9][10][11][12]

The following data aggregates vendor specifications and predicted properties based on structure-activity relationships (SAR) for halogenated azetidines.

PropertySpecificationTechnical Note
Compound Name 1-(azetidin-3-yl)-4-iodo-1H-pyrazole (HCl)Salt form is preferred for stability.
CAS Number 2658468-39-2 (HCl salt)Free base is less common in commerce.
Molecular Formula C₆H₈IN₃[1] · HClMW: 285.51 g/mol (Salt); 249.05 g/mol (Base).
Physical State Off-white to pale yellow solidCritical: Dark yellow/brown indicates iodine liberation.
Solubility DMSO, Methanol, Water (High)Azetidine nitrogen confers high polarity.
Storage 2–8°C, Inert Atmosphere, DarkLight Sensitive: C–I bond is photolabile.
pKa (Predicted) ~9–10 (Azetidine NH)Strong base; forms stable salts.

Hazard Profiling & Risk Assessment

GHS Classification (The "What")

Based on standard protocols for halogenated nitrogen heterocycles:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3][4][5]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3][4][5][6]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][3][4][6]

Mechanistic Toxicology (The "Why")
  • Azetidine Ring Strain: The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). While kinetically stable as a salt, the free base can act as an alkylating agent under physiological conditions if the ring opens, potentially modifying proteins.

  • Iodine Lability: The C–I bond on the pyrazole is susceptible to homolytic cleavage upon UV exposure. This releases radical species and elemental iodine (

    
    ), which is corrosive and a sensitizer.
    
  • Acidity/Basicity: The hydrochloride salt is acidic in solution. Direct contact with mucous membranes causes irritation not just from the organic cation, but from the hydrolysis releasing protons.

Advanced Handling & Storage Protocols

To maintain Scientific Integrity , we treat the storage of this compound as a kinetic inhibition problem: preventing oxidation and photolysis.

The "Inert & Dark" Standard

Unlike generic reagents, this compound requires a strict Cold Chain/Inert Chain protocol.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can accelerate the degradation of the azetidine ring or oxidation of the iodide.

  • Container: Amber glass vials with PTFE-lined septa. Never store in clear glass on a benchtop.

  • Temperature: Refrigerate at 2–8°C. For long-term storage (>3 months), -20°C is recommended to arrest solid-state degradation.

Handling Workflow Visualization

The following decision tree outlines the logic for handling this compound to prevent degradation and exposure.

HandlingProtocol Start Start: Retrieve Compound CheckSeal Check Seal & Color (Is it Brown?) Start->CheckSeal Degraded STOP: Iodine Leached. Quench & Dispose. CheckSeal->Degraded Yes Good Proceed: Off-white/Pale Yellow CheckSeal->Good No Weighing Weighing Protocol: Minimize Light/Air Exposure Good->Weighing Solvent Dissolution: Use Degassed DMSO/MeOH Weighing->Solvent Reaction Reaction Setup: Protect from Light Solvent->Reaction

Figure 1: Decision logic for retrieving and handling iodinated azetidines. Note the critical "Color Check" step to validate purity before use.

Emergency Response Systems

This protocol is designed to be self-validating : the actions taken confirm the nature of the hazard (e.g., using starch paper to confirm iodine release).

Accidental Release (Spills)
  • Evacuate & Ventilate: Aerosols of amine salts are potent respiratory irritants.

  • PPE Upgrade: Don double nitrile gloves and a P95/N95 respirator.

  • Neutralization (The "Thiosulfate" Rule):

    • If the spill is yellow/brown (indicating free iodine), apply 10% Sodium Thiosulfate solution.

    • Observation: The color should fade from brown to colorless (reduction of

      
       to 
      
      
      
      ). This visually validates that the acute oxidative hazard is neutralized.
  • Cleanup: Absorb with inert material (vermiculite). Do not use sawdust (combustible with strong oxidizers, though less risk here, it is bad practice with iodides).

First Aid Logic
  • Eye Contact: Flush for 15 minutes. Mechanism: Dilution of the acidic salt and removal of organic irritant.

  • Skin Contact: Wash with soap and water.[2][7][8][6] If yellow staining persists, wash with thiosulfate solution (safe for skin in dilute amounts) to reduce iodine.

Emergency Workflow Diagram

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min + Soap. Check for Yellow Stain. Skin->ActionSkin ActionEye Flush 15min. Isotonic Saline if avail. Eye->ActionEye ActionInhale Fresh Air. Monitor for delayed edema. Inhale->ActionInhale Medical Seek Medical Attention ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage workflow for exposure incidents.

Waste Disposal & Environmental Impact[7]

Directive: Do not dispose of down the drain.

  • Category: Halogenated Organic Waste.

  • Segregation: Keep separate from strong oxidizers and strong acids.

  • Rationale: The iodine content classifies this as halogenated waste, which requires high-temperature incineration to prevent the formation of toxic byproducts.

References

  • Sigma-Aldrich. (2024).[5] Product Specification: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride.[1] Retrieved from

  • PubChem. (2024). Compound Summary: 4-Iodopyrazole (Structural Analog Safety Data). National Library of Medicine. Retrieved from [3]

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from (Contextual grounding on Azetidine stability).

  • TCI Chemicals. (2024).[5] Safety Data Sheet: Azetidine Hydrochloride (Structural Class Hazards). Retrieved from

Sources

Exploratory

Therapeutic Potential of Azetidine-Substituted Pyrazole Scaffolds: A Technical Guide

Executive Summary The integration of azetidine rings into pyrazole scaffolds represents a high-value strategy in modern medicinal chemistry, particularly for optimizing drug-like properties in kinase inhibitors and GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of azetidine rings into pyrazole scaffolds represents a high-value strategy in modern medicinal chemistry, particularly for optimizing drug-like properties in kinase inhibitors and GPCR ligands. This guide analyzes the synergistic potential of combining the electron-rich, hydrogen-bonding capability of pyrazoles with the high conformational strain and metabolic stability of azetidines. By transitioning from traditional piperidine or pyrrolidine substituents to azetidines, researchers can significantly enhance Ligand Efficiency (LE) , reduce lipophilicity (LogD), and improve metabolic stability without sacrificing potency.

Structural & Physicochemical Rationale

The "Magic Methyl" Effect of Ring Contraction

In hit-to-lead optimization, a common failure mode is "molecular obesity"—the tendency to increase molecular weight and lipophilicity to gain potency. The azetidine-substituted pyrazole offers a solution via scaffold morphing .

  • Conformational Rigidity: The 4-membered azetidine ring creates a defined vector for substituents, reducing the entropic penalty upon binding compared to flexible piperidines.

  • Basicity Modulation: The pKa of azetidine nitrogen (approx. 11.3) is generally higher than pyrrolidine, but when coupled to electron-withdrawing pyrazole systems or sulfonamides, it can be tuned to optimize permeability.

  • Metabolic Blocking: The strained ring is less prone to oxidative metabolism (P450) at the

    
    -carbon compared to larger saturated heterocycles.
    
Quantitative Comparison
PropertyPiperidine-PyrazoleAzetidine-PyrazoleImpact
Fsp3 Character HighHighMaintains solubility
LogD (7.4) HighLower Improves metabolic stability & lowers HERG risk
Ligand Efficiency ModerateHigh More potency per heavy atom
Ring Strain ~0 kcal/mol~26 kcal/mol Can be exploited for covalent inhibition

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition (JAK/DDR Pathways)

The pyrazole core is ubiquitous in kinase inhibitors (e.g., Ruxolitinib) as an ATP-mimetic hinge binder. Substituting the solvent-exposed tail with an azetidine moiety has proven critical in recent drug discovery campaigns.

  • Mechanism: The pyrazole nitrogen forms H-bonds with the kinase hinge region (e.g., Glu/Leu residues). The azetidine moiety extends into the solvent front or specificity pocket, improving solubility and selectivity.

  • Case Study (DDR1/2 Inhibitors): In the development of inhaled inhibitors for idiopathic pulmonary fibrosis (IPF), replacing a benzylamine/piperidine motif with an azetidine (e.g., Compound 37 in recent literature) maintained nanomolar potency while significantly reducing systemic exposure and cardiotoxicity risks [1].[1]

Immunology: NAAA Inhibitors

In the pursuit of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammation, pyrazole azabicyclo[3.2.1]octane sulfonamides have been explored.[2] However, simpler azetidine-sulfonamide analogs often serve as critical probes to determine the necessity of bicyclic rigidity. While ring contraction sometimes leads to activity cliffs, it remains a standard maneuver to dial out lipophilicity [2].

Covalent Inhibition Opportunities

The inherent ring strain of azetidine (~26 kcal/mol) makes it a prime candidate for developing targeted covalent inhibitors (TCIs) . Functionalizing the azetidine nitrogen with acrylamides allows for Michael addition to specific cysteine residues in the target protein, a strategy successfully employed in KRAS and EGFR inhibitor design.

Visualization: Scaffold Optimization Logic

The following diagram illustrates the medicinal chemistry decision tree when optimizing a Pyrazole hit using Azetidine substitution.

ScaffoldOptimization Hit Initial Hit (Piperidine-Pyrazole) Analysis Property Analysis: High LogD? Low Sol? Metabolic Liability? Hit->Analysis Strategy Strategy: Ring Contraction (Azetidine) Analysis->Strategy If optimization needed Outcome1 Outcome A: Lower Lipophilicity (Improved LLE) Strategy->Outcome1 Outcome2 Outcome B: Rigid Vector (Selectivity) Strategy->Outcome2 Outcome3 Outcome C: Reduced Metabolism (Stability) Strategy->Outcome3 Outcome1->Hit Iterative Cycle

Caption: Decision logic for transitioning from flexible piperidine scaffolds to rigid azetidine motifs to improve drug-like properties.

Experimental Protocols

Synthesis of 1-(Azetidin-3-yl)-1H-pyrazole Scaffolds

This protocol describes the modular assembly of the scaffold using a nucleophilic aromatic substitution (


) approach, which is generally more robust than direct cyclization for this specific scaffold.

Prerequisites:

  • Reagents: 4-Nitro-1H-pyrazole (or functionalized analog), N-Boc-3-iodoazetidine, Cesium Carbonate (

    
    ), DMF.
    
  • Equipment: Microwave reactor or sealed tube, LC-MS.

Protocol:

  • Preparation: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (2.0 eq) and stir at room temperature for 15 minutes to generate the pyrazolate anion.
    
  • Coupling: Add N-Boc-3-iodoazetidine (1.2 eq).

  • Reaction: Heat the mixture to 80°C for 4-6 hours. (Alternatively, use microwave irradiation at 100°C for 45 mins).

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:4) at 0°C to RT for 2 hours to yield the free amine.

Validation (Self-Check):

  • NMR Check: Look for the disappearance of the Boc-butyl singlet (~1.4 ppm) and the appearance of the azetidine methine quintet (~5.0 ppm).

  • Regioselectivity: If the pyrazole is unsymmetrical, confirm N1 vs. N2 alkylation using NOESY NMR.

Biological Assay: Kinase Selectivity Screening (ADP-Glo)

To validate the efficacy of the synthesized scaffold against a kinase target (e.g., JAK2).

  • Reagent Prep: Prepare Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Transfer: Dispense 10 nL of compound (in DMSO) into 384-well plates using an acoustic dispenser (e.g., Echo).

  • Enzyme Addition: Add 2

    
    L of JAK2 enzyme solution. Incubate 15 min.
    
  • ATP Start: Add 2

    
    L of ATP/Substrate mix. Incubate 60 min at RT.
    
  • Detection: Add 4

    
    L of ADP-Glo™ Reagent (promotes ATP depletion). Incubate 40 min. Add 8 
    
    
    
    L Kinase Detection Reagent (converts ADP to light).
  • Readout: Measure luminescence. Calculate

    
     using non-linear regression.
    

Synthetic Workflow Diagram

The following diagram details the synthetic pathways to access these scaffolds, highlighting the divergence point for functionalization.

SynthesisWorkflow Pyrazole 1H-Pyrazole Core (Nucleophile) Coupling Step 1: Alkylation (Cs2CO3, DMF, 80°C) Pyrazole->Coupling Azetidine N-Boc-3-Iodoazetidine (Electrophile) Azetidine->Coupling Intermediate Intermediate: N-Boc-Azetidinyl-Pyrazole Coupling->Intermediate Deprotection Step 2: Deprotection (TFA/DCM) Intermediate->Deprotection FreeAmine Scaffold: Azetidinyl-Pyrazole (NH) Deprotection->FreeAmine Amide Library A: Amides (R-COCl) FreeAmine->Amide Sulfonamide Library B: Sulfonamides (R-SO2Cl) FreeAmine->Sulfonamide Urea Library C: Ureas (R-NCO) FreeAmine->Urea

Caption: Modular synthetic route for generating diverse azetidine-pyrazole libraries from common precursors.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors . Journal of Medicinal Chemistry, 2022.[3] Link

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed, 2026. Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . Organic & Biomolecular Chemistry, 2021.[4][5] Link

Sources

Foundational

Chemical structure analysis of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole

An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole Introduction In the landscape of modern drug discovery, the precise structural characterization of novel chemical ent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole

Introduction

In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is the bedrock upon which all subsequent development rests. The molecule 1-(azetidin-3-yl)-4-iodo-1H-pyrazole stands as a compelling case study, merging two scaffolds of high medicinal value. The azetidine ring, a strained four-membered heterocycle, is increasingly utilized by medicinal chemists to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, due to its three-dimensional character.[1] Concurrently, the pyrazole core is a well-established pharmacophore present in numerous approved drugs, known for a wide spectrum of biological activities including anti-inflammatory and antimicrobial effects.[2][3][4][5]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive, workflow-driven approach to the structural elucidation of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole. Moving beyond a simple recitation of techniques, we will explore the causal logic behind the analytical sequence, framing the process as a logical progression from initial purity and mass verification to the definitive assignment of connectivity and three-dimensional structure. As a Senior Application Scientist, the emphasis is placed on a multi-technique, self-validating system that ensures the highest degree of confidence in the final structural assignment, a non-negotiable requirement for advancing a candidate molecule.[6]

Part 1: Foundational Analysis: Purity and Molecular Mass Confirmation

Before committing resources to extensive spectroscopic analysis, the first critical step is to confirm the presence of the target compound and assess the purity of the sample. Liquid Chromatography-Mass Spectrometry (LC-MS) is the quintessential tool for this initial gatekeeping, providing rapid, high-sensitivity analysis of both molecular weight and sample complexity.[7] The chromatographic separation identifies and quantifies any impurities, while the mass spectrometer provides a fundamental confirmation of the molecular ion, validating the outcome of the chemical synthesis.

Data Presentation: Expected Mass Spectrometry Data
ParameterSpeciesFormulaCalculated Exact Mass (Da)
Neutral Molecule[M]C₆H₈IN₃248.9754
Protonated Adduct[M+H]⁺C₆H₉IN₃⁺249.9832
Experimental Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Causality: ESI is selected for its effectiveness in ionizing polar, nitrogen-containing molecules like the target compound.[7] Formic acid is used as a mobile phase modifier to facilitate protonation, ensuring the detection of the [M+H]⁺ ion.

Visualization: Overall Analytical Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural Connectivity cluster_2 Phase 3: Definitive Confirmation synthesis Chemical Synthesis lcms LC-MS Analysis (Purity & Mass Check) synthesis->lcms Is the mass correct? Is it pure? nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) lcms->nmr Proceed if pure xray Single-Crystal X-ray Diffraction nmr->xray Confirm connectivity final Final Structure Confirmation xray->final

Caption: Logical workflow for comprehensive structural elucidation.

Part 2: Elucidation of Covalent Structure and Connectivity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise covalent structure of an organic molecule in solution. Through a series of 1D and 2D experiments, we can map the carbon-hydrogen framework and establish unambiguous connections between different parts of the molecule.

Predicted ¹H and ¹³C NMR Spectral Features

The structure of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole presents distinct regions that can be predicted with high confidence.

  • Pyrazole Ring: The N-substitution by the azetidine ring breaks the tautomeric symmetry seen in 4-iodo-1H-pyrazole.[8] Consequently, two distinct aromatic singlets are expected for the protons at the C3 and C5 positions. The carbon spectrum will show three signals for the pyrazole ring, with the C4 carbon directly bonded to iodine exhibiting a characteristic upfield shift due to the heavy atom effect.

  • Azetidine Ring: The azetidine moiety will produce a more complex set of signals. The methine proton at C3' (the point of attachment to the pyrazole nitrogen) will appear as a multiplet. The two methylene groups at C2' and C4' are diastereotopic and will each present as distinct multiplets.

The Power of 2D NMR for Connectivity Mapping

While 1D NMR provides a list of parts, 2D NMR assembles them into a coherent whole.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will be crucial for tracing the connectivity within the azetidine ring, showing a correlation from the C3'-H to the protons on C2' and C4'.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to, allowing for the unambiguous assignment of all carbon signals in the azetidine and pyrazole rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the two ring systems. We anticipate a critical correlation over three bonds from the azetidine C3'-H to the pyrazole C5 carbon, and potentially to C4. This correlation provides definitive proof of the N1-C3' linkage.

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)
PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Key HMBC Correlations
Pyrazole H-3~8.0, s~140C5, C4
Pyrazole C-4-~60-
Pyrazole H-5~7.8, s~135C3, C4, C3'
Azetidine C2'-H₂~4.2, m~50C4', C3'
Azetidine C3'-H~5.0, m~55C2', C4', C5
Azetidine C4'-H₂~4.2, m~50C2', C3'
Azetidine N-HBroad singlet--

Note: Chemical shifts are estimations based on related structures and may vary.

Visualization: 2D NMR Connectivity Map

Caption: Key 2D NMR correlations confirming the structure.

Experimental Protocol 2: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale: DMSO-d₆ is an excellent solvent for many polar drug-like molecules and its high boiling point minimizes evaporation. It also helps in observing exchangeable protons like the azetidine N-H.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D gCOSY experiment to establish H-H correlations.

    • Acquire a 2D gHSQC experiment (edited for CH/CH₂/CH₃ distinction) for one-bond C-H correlations.

    • Acquire a 2D gHMBC experiment, optimized for a long-range coupling constant of 8 Hz, to establish key multi-bond correlations.

  • Processing: Process all spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Part 3: Definitive 3D Structure Determination via X-ray Crystallography

While NMR provides an exhaustive map of the covalent bonds, single-crystal X-ray diffraction offers the "gold standard" for structural proof. It provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions. For a novel molecule entering a drug development pipeline, this level of certainty is invaluable.

The crystal structures of related 4-halopyrazoles have revealed interesting supramolecular motifs; for instance, 4-chloro- and 4-bromo-1H-pyrazole form hydrogen-bonded trimers, whereas 4-iodo-1H-pyrazole forms catemeric chains.[8][9] Observing the packing arrangement of the title compound can provide insights into its solid-state properties and potential for polymorphism.

Experimental Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth (Self-Validating System): The ability to grow high-quality single crystals is itself a validation of sample purity.

    • Method: Slow evaporation is a common starting point. Dissolve the compound to saturation in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Alternative Methods: If slow evaporation fails, techniques like vapor diffusion (liquid/liquid or solid/liquid) or cooling crystallization should be explored.

  • Crystal Selection and Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Instrumentation: A modern X-ray diffractometer equipped with a CCD or CMOS detector.

    • Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and potential radiation damage.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell and space group.

    • The structure is solved using direct methods or Patterson methods to locate the heavy iodine atom, followed by the remaining non-hydrogen atoms.

    • The model is refined anisotropically, and hydrogen atoms are placed in calculated positions. The final refined structure is evaluated based on figures of merit like R1 and wR2.

Conclusion: A Triad of Evidence for Unimpeachable Confirmation

The structural elucidation of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole is not achieved by a single technique but by the convergence of a logical sequence of orthogonal analyses. The workflow begins with LC-MS , which validates the molecular mass and confirms purity, acting as a crucial quality control checkpoint. This is followed by a detailed investigation using a suite of NMR experiments , which collectively function as a molecular cartographer, mapping the covalent framework and definitively linking the azetidinyl and iodopyrazole moieties. Finally, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure in the solid state. This triad of evidence—mass, connectivity, and spatial arrangement—forms a self-validating system that delivers the highest possible confidence in the structural assignment, a prerequisite for any further investigation in a research or drug development setting.

References

  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • El-Sabbagh, O. I., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10691–10706. [Link]

  • Li, A. C., & Pease, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.
  • Gouda, M. A., et al. (2014). Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. Der Pharma Chemica, 6(5), 34-42.
  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Retrieved from [Link]

  • Faidah, N., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7378. [Link]

  • Lot Release Testing Analytics for Small-Molecule Drugs. (2018). Pharmaceutical Technology, 42(10). [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved from [Link]

  • Mebs, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13(7), 1101. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Mobinikhaledi, A., et al. (2001). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 23(3), 149-152.
  • Goddard, R., et al. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1032–1035. [Link]

  • Singh, N., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 174–185. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole

Abstract This technical guide provides a comprehensive framework for the successful Suzuki-Miyaura cross-coupling of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole with a variety of boronic acids and esters. The 1-(azetidin-3-yl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the successful Suzuki-Miyaura cross-coupling of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole with a variety of boronic acids and esters. The 1-(azetidin-3-yl)-1H-pyrazole scaffold is a privileged motif in modern drug discovery, prized for its unique three-dimensional structure and favorable physicochemical properties.[1][2] This document outlines detailed mechanistic considerations, optimized reaction protocols, and troubleshooting strategies tailored to this specific substrate. We address key challenges, including the management of the reactive azetidine secondary amine and the potential for dehalogenation side reactions. The protocols described herein are designed to be robust and reproducible for researchers in medicinal chemistry and process development.

Introduction: The Strategic Importance of the 1-(Azetidin-3-yl)-1H-pyrazole Scaffold

The convergence of the pyrazole and azetidine rings creates a molecular scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities.[3][4] The azetidine moiety, a four-membered nitrogen-containing heterocycle, serves as a "bioisostere" for larger, more flexible groups, often improving metabolic stability, aqueous solubility, and receptor binding affinity due to its conformational rigidity and sp³-rich character.[1][2] The successful functionalization of the 1-(azetidin-3-yl)-4-iodo-1H-pyrazole core via C-C bond formation is therefore a critical step in the synthesis of novel chemical entities for drug discovery programs.[5]

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds between organohalides and organoboron compounds.[2][6] Its high functional group tolerance and generally mild reaction conditions make it an ideal choice for late-stage functionalization of complex molecules.[7] However, the specific structural features of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole—namely the strained, nucleophilic azetidine ring and the reactive C-I bond on the pyrazole—necessitate a carefully optimized protocol.

Mechanistic & Strategic Considerations

The Challenge of the Unprotected Azetidine Nitrogen

The secondary amine of the azetidine ring presents a significant challenge. It can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, it can participate in side reactions, such as N-arylation, under the basic conditions of the coupling reaction. To ensure a clean and efficient C-C coupling at the 4-position of the pyrazole, protection of the azetidine nitrogen is the most robust strategy. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic coupling conditions and its facile removal under acidic conditions, which are orthogonal to the coupling reaction itself.[8]

Therefore, the recommended starting material for the Suzuki-Miyaura coupling is tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate .

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[9] Understanding this cycle is key to rational protocol design.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + R¹-I PdII_Aryl Aryl-Pd(II)-I Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R²-B(OR)₂(OH)]⁻ PdII_Diaryl Diaryl-Pd(II) Complex Transmetal->PdII_Diaryl - I⁻ - B(OR)₂(OH) Boronate R-B(OR)₂ + Base → [R-B(OR)₂(OH)]⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (R¹-R²) RedElim->Product ArylIodide 1-(N-Boc-azetidin-3-yl) -4-iodo-1H-pyrazole (R¹-I) ArylIodide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole. This step is often rate-limiting. The high reactivity of the C-I bond makes this substrate well-suited for this reaction.[10]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium(II) center, displacing the iodide. This step requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex.[11][12]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][9]

Selection of Catalyst, Ligand, and Base

For heteroaromatic substrates, particularly those containing nitrogen atoms that can coordinate to palladium, the choice of ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially with challenging substrates.[13]

  • Catalyst/Precatalyst: Second-generation Buchwald precatalysts, such as XPhos Pd G2, are highly recommended. These precatalysts are air-stable and efficiently generate the active Pd(0) species in solution, mitigating issues seen with unprotected nitrogen-rich heterocycles.[4][14]

  • Ligand: Bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the palladium center, promote efficient oxidative addition and reductive elimination, and can prevent catalyst inhibition by the pyrazole nitrogen atoms.[14]

  • Base: A moderately strong inorganic base is required for the transmetalation step. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices, providing good reactivity while minimizing base-sensitive side reactions.[10][14]

  • Solvent: A mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[10][13]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate

This protocol describes a general procedure for the coupling with aryl and heteroaryl boronic acids.

Workflow1 start Start: Assemble Reagents reagents 1. Add Iodopyrazole, Boronic Acid, Base (K₃PO₄) to reaction vial. start->reagents inert 2. Evacuate and backfill vial with Argon/Nitrogen (3x). reagents->inert add_solvents 3. Add degassed Dioxane/H₂O. inert->add_solvents add_catalyst 4. Add Catalyst System (e.g., XPhos Pd G2). add_solvents->add_catalyst heat 5. Heat reaction mixture (e.g., 90-100 °C). add_catalyst->heat monitor 6. Monitor reaction progress by LC-MS or TLC. heat->monitor workup 7. Aqueous Workup: Dilute with EtOAc, wash with H₂O & brine. monitor->workup Upon completion purify 8. Dry, filter, concentrate, and purify by column chromatography. workup->purify end End: Isolated Product purify->end

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G2 (or similar Buchwald precatalyst) (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Reaction vial with a screw cap and septum

Procedure:

  • To a reaction vial, add tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate, the boronic acid/ester, and potassium phosphate.

  • Seal the vial with the cap and purge with argon or nitrogen for 5-10 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The typical concentration is 0.1-0.2 M with respect to the iodopyrazole.

  • Add the palladium precatalyst to the vial.

  • Place the sealed vial in a preheated oil bath or heating block at 90-100 °C.

  • Stir the reaction vigorously for 2-12 hours. Monitor the reaction progress by LC-MS or TLC until the starting iodide is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[15]

Protocol 2: N-Boc Deprotection

Materials:

  • Boc-protected coupled product (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (or Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • Dichloromethane (DCM) or Diethyl ether

Procedure:

  • Dissolve the Boc-protected product in a minimal amount of a suitable solvent (e.g., DCM for TFA deprotection, or directly in the reagent for HCl/Dioxane).

  • Add an excess of the acidic deprotection reagent (e.g., 5-10 equivalents of 4M HCl in Dioxane or 20-50% v/v TFA in DCM).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by LC-MS or TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with DCM or toluene several times to remove excess acid.

  • The resulting product will be the corresponding salt (e.g., hydrochloride or trifluoroacetate). It can be used as is, or neutralized by partitioning between DCM and a saturated aqueous sodium bicarbonate solution to obtain the free base.

Data Presentation: Optimization & Substrate Scope

The following table provides representative conditions and expected outcomes for the coupling of tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate with various boronic acids.

Entry Boronic Acid (R-B(OH)₂) Catalyst (mol%) Base (equiv) Solvent (v/v) Temp (°C) Time (h) Typical Yield
1Phenylboronic acidXPhos Pd G2 (2%)K₃PO₄ (2.5)Dioxane/H₂O (4:1)1004>85%
24-Methoxyphenylboronic acidXPhos Pd G2 (2%)K₃PO₄ (2.5)Dioxane/H₂O (4:1)1004>90%
34-Trifluoromethylphenylboronic acidSPhos Pd G2 (3%)Cs₂CO₃ (2.5)DME/H₂O (5:1)90875-85%
43-Pyridinylboronic acidXPhos Pd G2 (3%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1001065-75%
5Thiophene-2-boronic acidSPhos Pd G2 (2.5%)K₃PO₄ (2.5)Dioxane/H₂O (4:1)95680-90%

Troubleshooting Guide

Figure 3: Troubleshooting logic for common Suzuki-Miyaura coupling issues.

  • Issue: Low or No Conversion

    • Cause: Inactive catalyst, poor quality reagents, or insufficient degassing.

    • Solution: Ensure all reagents are pure and solvents are rigorously degassed. Use a reliable precatalyst like XPhos Pd G2. Increase catalyst loading to 3-5 mol% or increase the reaction temperature in 10 °C increments.[4][14]

  • Issue: Significant De-iodination of Starting Material

    • Cause: This is a common side reaction for iodo-heterocycles, where the iodine is replaced by a hydrogen atom.[5][16] It can be promoted by trace amounts of water or other proton sources in the presence of the Pd-H species formed from side reactions.

    • Solution: Use high-purity, anhydrous solvents. Ensure the base is of high quality. Sometimes, switching the base to potassium fluoride (KF) can mitigate this issue.[11] If the problem persists, consider synthesizing the analogous 4-bromo-pyrazole, which is generally less prone to dehalogenation.[5]

  • Issue: Boronic Acid Decomposition or Homo-coupling

    • Cause: Protodeborylation (loss of the boronic acid group) or self-coupling of the boronic acid can occur, especially at high temperatures or with prolonged reaction times.[16]

    • Solution: Use a slight excess (1.2-1.5 equiv.) of the boronic acid, but avoid a large excess. Consider using the corresponding boronic acid pinacol (Bpin) ester, which can be more stable. Ensure the reaction is monitored and stopped once the starting iodide is consumed.

  • Issue: Difficult Purification

    • Cause: The product, especially after deprotection, may be polar and water-soluble. Boronic acid impurities can also be challenging to remove.

    • Solution: For Boc-protected products, standard silica gel chromatography is usually effective. To remove boronic acid impurities, an aqueous wash with a mild base (e.g., 1M Na₂CO₃) during workup can help. For the final, deprotected polar product, purification via reverse-phase HPLC or chromatography on a more polar stationary phase (like C18 or amine-functionalized silica) may be necessary. Filtering the crude reaction mixture through a pad of celite can help remove residual palladium catalyst before chromatography.[15]

References

  • Benchchem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2024). Suzuki reaction.
  • Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 124. [Link]

  • Taylor & Francis Online. (2026).
  • ResearchGate. (2025). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(xx), xxxx-xxxx. [Link]

  • Benchchem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • Tundulawessa, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7156-7188. [Link]

  • BIONATURA. (n.d.). Pyrazoline as a medicinal scaffold.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 53. [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12513–12527. [Link]

  • Benchchem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ResearchGate. (2023). Stability of different azetidine esters. [Link]

  • CONICET. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules.
  • RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2055–2064. [Link]

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig Amination of 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole

Abstract & Strategic Overview The scaffold 1-(azetidin-3-yl)-4-iodo-1H-pyrazole represents a high-value pharmacophore, particularly in the development of JAK inhibitors and immunological modulators. However, its dual-fun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The scaffold 1-(azetidin-3-yl)-4-iodo-1H-pyrazole represents a high-value pharmacophore, particularly in the development of JAK inhibitors and immunological modulators. However, its dual-functionality—an electrophilic 4-iodopyrazole and a nucleophilic azetidine ring—presents a unique synthetic challenge.

Direct Buchwald-Hartwig (BH) amination on the unprotected substrate is chemically unsound. The secondary amine of the azetidine will compete with the external amine coupling partner, leading to oligomerization (self-coupling) or catalyst poisoning.

This protocol establishes a definitive workflow:

  • Chemoselective Protection: Masking the azetidine nitrogen.

  • Catalytic Cross-Coupling: Optimized Pd-catalyzed C–N bond formation at the pyrazole C4 position.

  • Purification & Isolation: Strategies to separate the highly polar product.

Retrosynthetic Logic & Mechanistic Insight

The "Trojan Horse" Challenge

The starting material is commercially available often as the hydrochloride salt (CAS: 2658468-39-2).

  • Risk: In the presence of the strong bases required for BH amination (e.g., NaOtBu, Cs₂CO₃), the azetidine deprotonates. Being a secondary aliphatic amine, it is significantly more nucleophilic than many aromatic coupling partners.

  • Solution: An orthogonal protecting group strategy (Boc or Cbz) is mandatory prior to catalysis.

Catalyst Selection for 4-Iodopyrazoles

Pyrazoles are electron-rich heteroarenes. The oxidative addition of Pd(0) to the C4–I bond is generally facile; however, the resulting Pd(II) species can be prone to reductive dehalogenation or formation of stable, inactive complexes with the pyrazole nitrogens.

  • Ligand Choice: We prioritize bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands).

    • BrettPhos / tBuBrettPhos: Excellent for primary amines and anilines.

    • RuPhos: Superior for secondary amines.

    • Xantphos: A robust bidentate alternative if monodentate ligands fail.

Mechanistic Pathway (Graphviz)

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate (Ar-I) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine + Base OffCycle OFF-CYCLE TRAP (Pd-Iodide Dimer / Pyrazole N-Coordination) OxAdd->OffCycle Inhibition RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim - Base-HI RedElim->Pd0 Regenerate Catalyst OffCycle->OxAdd Slow Re-entry

Figure 1: Catalytic cycle highlighting the critical oxidative addition and potential off-cycle inhibition common with iodo-heterocycles.

Experimental Protocol

Phase A: Pre-Coupling Protection (Mandatory)

Objective: Convert 1-(azetidin-3-yl)-4-iodo-1H-pyrazole HCl to tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate.

  • Suspend 10.0 mmol of the HCl salt in DCM (50 mL).

  • Add TEA (2.5 equiv) at 0 °C to neutralize the salt.

  • Add Boc₂O (1.1 equiv) portion-wise.

  • Stir at RT for 4 hours. Monitor by TLC (The free base is polar; the Boc-protected species is lipophilic).

  • Workup: Wash with 0.5M HCl (removes unreacted amine), then brine. Dry over Na₂SO₄.[1][2]

  • Yield: Expect >90% as a white solid. Use this Intermediate A for coupling.

Phase B: Buchwald-Hartwig Cross-Coupling

Scale: 1.0 mmol | Solvent: 1,4-Dioxane | Temp: 90 °C

Materials Checklist
ReagentEquiv.RoleNotes
Intermediate A 1.0ElectrophileDried under vacuum >2h
Amine Partner 1.2NucleophileIf HCl salt, add extra base
Pd₂(dba)₃ 0.02Catalyst Precursor2 mol% Pd loading
BrettPhos 0.04LigandL:Pd ratio 2:1 is critical
Cs₂CO₃ 2.5BaseAnhydrous; grind before use
1,4-Dioxane 0.2 MSolventSparged with Ar for 15 min
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Cool under Argon flow.

  • Solids Addition: Charge the flask with Intermediate A (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and Cs₂CO₃ (2.5 equiv).

    • Note: If the amine partner is solid, add it here.

  • Purge: Evacuate and backfill with Argon (3 cycles). This is critical; Pd(0) is oxygen-sensitive.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

    • Note: If the amine partner is liquid, add it now via syringe.

  • Activation: Stir at room temperature for 5 minutes. The solution should turn from dark purple/red to a distinct orange/brown (active catalyst formation).

  • Heating: Place in a pre-heated oil bath at 90 °C . Stir vigorously (1000 rpm).

    • Reaction Time: Typically 4–16 hours.

    • Monitoring: Check LCMS at 2h. Look for consumption of Ar-I (M+H ~350 for Boc-intermediate) and appearance of Product (M+H varies).

  • Workup:

    • Cool to RT.

    • Filter through a pad of Celite (elute with EtOAc) to remove inorganic salts and Pd black.

    • Concentrate filtrate.[1]

  • Purification: Flash chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/EtOAc (Gradient 0–50%). The Boc-protected product is usually moderately polar.

Optimization & Troubleshooting Guide

If the standard protocol yields <50%, consult the following decision matrix.

Ligand Screening Matrix
Amine TypePrimary RecommendationSecondary RecommendationRationale
Primary Alkyl BrettPhosXantphosBrettPhos prevents β-hydride elimination.
Secondary Alkyl RuPhosDavePhosRuPhos handles steric bulk best.
Aniline (e- rich) tBuBrettPhosBINAPPrevent catalyst poisoning by aniline.
Aniline (e- poor) BrettPhosXPhosRequires highly active catalyst.
Troubleshooting Common Failures

Scenario 1: No Conversion (Starting Material Remains)

  • Cause: Catalyst deactivation due to O₂ or poor ligand quality.

  • Fix: Use fresh Pd source (Pd(OAc)₂ or Pd-precatalysts like BrettPhos Pd G4). Ensure rigorous degassing.

Scenario 2: De-iodination (Protodehalogenation)

  • Observation: Mass spectrum shows [M-I+H].

  • Cause: β-hydride elimination from the amine or solvent, followed by reductive elimination.

  • Fix: Switch solvent to Toluene or t-Amyl alcohol . Lower temperature to 80 °C. Increase concentration of amine.

Scenario 3: Azetidine Ring Opening

  • Observation: Complex mixture, loss of Boc group, or linear byproducts.

  • Cause: Base is too strong or temperature too high.

  • Fix: Switch base from NaOtBu to K₃PO₄ or Cs₂CO₃ . Do not exceed 100 °C.

Workflow Visualization

Workflow Start Start: 1-(azetidin-3-yl)-4-iodo HCl Salt Protect Step 1: Protection (Boc2O, TEA, DCM) Mask Nucleophilic NH Start->Protect Intermed Intermediate A (Boc-Protected Iodide) Protect->Intermed Screen Step 2: Catalyst Screen (Pd2(dba)3 / Ligand) Intermed->Screen Pilot Couple Step 3: Coupling (90°C, Dioxane, Base) Intermed->Couple Scale-up Screen->Couple Select Conditions Purify Step 4: Purification (Celite Filter -> Column) Couple->Purify

Figure 2: Operational workflow ensuring protection precedes coupling.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of heterocycles. Chemistry – A European Journal, 18(31), 9758-9769. [Link]

Sources

Method

Using 1-(azetidin-3-yl)-4-iodo-1H-pyrazole as a fragment in kinase inhibitor design

Application Note: Strategic Utilization of 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole in Kinase Inhibitor Design Abstract This guide details the application of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole (and its Boc-protected precur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole in Kinase Inhibitor Design

Abstract

This guide details the application of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole (and its Boc-protected precursor) as a high-value fragment in kinase inhibitor discovery. This scaffold offers a unique combination of a bi-functional pyrazole (capable of hinge binding or acting as a linker) and a strained azetidine ring (improving physicochemical properties and providing a defined vector towards solvent-exposed regions). We provide validated synthetic protocols, structural rationale, and optimization strategies to maximize Lipophilic Ligand Efficiency (LLE).

Part 1: Rationale & Design Strategy

The Structural Argument: Why this Fragment?

In the crowded space of kinase inhibitors, the transition from planar, aromatic-rich compounds to those with higher fraction of sp3 carbons (


) is critical for improving solubility and reducing off-target toxicity.
  • The Pyrazole Core: The 4-iodo-pyrazole moiety serves as a versatile "connector."[1] The nitrogen atoms can function as hydrogen bond donor/acceptors (mimicking the ATP adenine ring), while the iodine at the 4-position allows for facile palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach the primary scaffold (e.g., pyrimidine, quinazoline).

  • The Azetidine Vector: Unlike larger saturated rings (piperidine, pyrrolidine), the 4-membered azetidine ring introduces significant ring strain and distinct geometry. It creates a rigid vector that projects substituents away from the ATP-binding cleft, typically towards the ribose-binding pocket or the solvent front . This is crucial for solubilizing the "tail" of the inhibitor without introducing excessive lipophilicity (LogD).

Structural Biology Visualization

The following diagram illustrates the logical placement of the fragment within a typical kinase ATP-binding pocket (Type I binding mode).

KinaseBindingMode Hinge Hinge Region (Glu/Met Backbone) Core Heteroaryl Core (e.g., Pyrimidine) Hinge->Core H-Bonds Pyrazole Pyrazole Linker (Donor/Acceptor) Core->Pyrazole C-C Bond (Suzuki Coupling) Azetidine Azetidine Ring (Solubility Vector) Pyrazole->Azetidine N-C Bond (Rigid Linker) Solvent Solvent Exposed Area (Tail Modifications) Azetidine->Solvent N-Capping (Amide/Amine)

Figure 1: Schematic representation of the fragment's binding topology. The pyrazole bridges the hinge-binding core to the solubilizing azetidine tail.

Part 2: Validated Synthetic Protocols

Precursor Note: The starting material is typically tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: 951259-19-1).[2] The iodine handle is reactive, while the Boc group protects the azetidine amine.

Protocol A: Suzuki-Miyaura Cross-Coupling (The "Head" Attachment)

This step attaches the fragment to a boronic acid/ester-functionalized kinase core.

Reagents:

  • Fragment: 1.0 equiv (Boc-protected iodide)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][3]

Step-by-Step:

  • Degassing: In a microwave vial, combine the iodide fragment, boronic acid, and base. Add solvents.[1][3] Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat to 90°C for 2–4 hours (thermal) or 100°C for 30 mins (microwave).

  • Monitoring: Check TLC/LCMS for consumption of the iodide (Starting Material).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: Ensure the Boc group remains intact. Strong acids must be avoided in the workup.

Protocol B: Deprotection & Diversification (The "Tail" Synthesis)

Once the core is assembled, the azetidine is deprotected to reveal the secondary amine for library generation.

Step 1: Boc-Deprotection

  • Dissolve the intermediate in DCM (10 volumes).

  • Add TFA (Trifluoroacetic acid) slowly (1:4 v/v ratio with DCM).

  • Stir at RT for 1 hour. Monitor by LCMS (Mass shift: -100 Da).

  • Workup: Concentrate in vacuo. Crucial: Neutralize the TFA salt by passing through a SCX-2 (Strong Cation Exchange) cartridge or washing with sat. NaHCO₃ if the product is stable.

Step 2: Reductive Amination (Example)

  • Dissolve the free amine (1.0 equiv) in DCE (Dichloroethane).

  • Add the desired Aldehyde/Ketone (1.2 equiv).

  • Stir for 30 mins.

  • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv).

  • Stir at RT overnight.

  • Validation: Isolate via HPLC.

Part 3: Experimental Workflow Visualization

The following diagram details the parallel synthesis workflow using this fragment to generate a library of kinase inhibitors.

SynthesisWorkflow Start Start: 4-Iodo-1-azetidinyl-pyrazole (Boc Protected) Step1 Step 1: Suzuki Coupling (Pd cat., Boronic Acid) Start->Step1 Inter1 Intermediate: Core-Pyrazole-Azetidine(Boc) Step1->Inter1 Step2 Step 2: Acidic Deprotection (TFA/DCM) Inter1->Step2 Amine Free Amine Salt Step2->Amine Branch1 Path A: Amide Coupling (R-COOH, HATU) Amine->Branch1 Branch2 Path B: Reductive Amination (R-CHO, NaBH(OAc)3) Amine->Branch2 Branch3 Path C: Sulfonylation (R-SO2Cl, TEA) Amine->Branch3 Final Final Inhibitor Library (QC: LCMS/NMR) Branch1->Final Branch2->Final Branch3->Final

Figure 2: Parallel synthesis workflow for generating SAR libraries using the azetidinyl-pyrazole scaffold.

Part 4: Data Analysis & Validation

Quantitative Metrics for Success

When evaluating inhibitors containing this fragment, track the following metrics to ensure the azetidine is performing its role (solubilization) without compromising potency.

MetricTarget ValueRationale
cLogP < 3.5Azetidine should lower lipophilicity compared to phenyl/piperidine analogs.
LE (Ligand Efficiency) > 0.3 kcal/mol/HAEnsure the added mass of the fragment contributes to binding energy.
LLE (Lipophilic LE) > 5.0(pIC50 - cLogP). The gold standard for kinase optimization.
Solubility (Kinetic) > 50 µMThe sp3 nitrogen of azetidine should enhance aqueous solubility.
Troubleshooting Common Issues
  • Low Yield in Suzuki Coupling: The pyrazole nitrogen (even if substituted) can coordinate to Pd. Solution: Increase catalyst loading to 5-10 mol% or switch to highly active catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G2 .

  • Azetidine Ring Opening: Rare, but can occur under extremely harsh acidic conditions or strong nucleophiles at high temps. Solution: Keep deprotection times < 2 hours.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem Technical Resources. Link

  • Howard, S., et al. (2009).[4] Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388.[4][5] Link

  • Lombardi, P., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3532. Link

  • Tiwari, A., et al. (2017).[6] N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2663-2667.[6] Link

  • Statsuk, A.V., et al. (2022).[7] Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole under acidic conditions

Technical Support Center: 1-(azetidin-3-yl)-4-iodo-1H-pyrazole Guide: Assessing and Troubleshooting Stability Under Acidic Conditions Welcome to the technical support resource for 1-(azetidin-3-yl)-4-iodo-1H-pyrazole. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(azetidin-3-yl)-4-iodo-1H-pyrazole

Guide: Assessing and Troubleshooting Stability Under Acidic Conditions

Welcome to the technical support resource for 1-(azetidin-3-yl)-4-iodo-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and formulation scientists to address potential stability challenges encountered during experimental work in acidic environments. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural liabilities of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole in an acidic solution?

A1: The molecule possesses two key heterocyclic systems: a 4-iodopyrazole ring and an N-substituted azetidine ring. The principal stability concern under acidic conditions is the four-membered azetidine ring.[1][2][3] Azetidines contain significant ring strain, making them susceptible to acid-catalyzed ring-opening reactions.[4][5] While the pyrazole ring is generally stable to acids, and the carbon-iodine bond is relatively robust, the azetidine moiety is the most likely site of degradation.[6]

Q2: How does the 4-iodopyrazole substituent affect the stability of the azetidine ring?

A2: The 4-iodopyrazole group, being an electron-withdrawing heteroaromatic system, reduces the electron density on the N1 nitrogen to which the azetidin-3-yl group is attached. This inductively pulls electron density away from the azetidine nitrogen, lowering its basicity (pKa). A lower pKa means the azetidine nitrogen is less likely to be protonated at a given pH.[1] Since protonation is the initiating step for acid-catalyzed ring-opening, the 4-iodopyrazole substituent likely confers a degree of stabilization compared to a simple N-alkyl or N-aryl azetidine.[1][7] However, this does not render it immune to degradation, especially under strongly acidic conditions.

Q3: What are the expected degradation products from acid-catalyzed decomposition?

A3: The most probable degradation pathway involves the protonation of the azetidine nitrogen, followed by nucleophilic attack by a solvent molecule (e.g., water) or a counter-ion. This results in the opening of the four-membered ring. For example, in an aqueous acidic medium, this would likely lead to the formation of a substituted 3-amino-1-propanol derivative, as illustrated in the mechanism section below. Identifying these products is typically achieved using LC-MS/MS by tracking the mass of the parent compound and searching for new species corresponding to the expected hydrolyzed product.[8][9]

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: The gold standard for quantitative stability assessment is High-Performance Liquid Chromatography (HPLC) with UV detection, ideally coupled with Mass Spectrometry (LC-MS).[8][10] HPLC allows for the separation of the parent compound from its degradants and quantification of its decrease over time.[11][12] LC-MS provides molecular weight information, which is invaluable for identifying the structure of any new peaks that appear.[13] For a more detailed mechanistic investigation or real-time kinetic analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.[14][15][16]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My compound's peak area is decreasing over time in my acidic mobile phase during HPLC analysis.

  • Symptoms: Poor peak shape (tailing), loss of signal intensity with repeated injections, or inconsistent quantification.

  • Possible Cause: On-column degradation. If the HPLC mobile phase is sufficiently acidic (e.g., containing 0.1% trifluoroacetic acid or formic acid), the compound may be degrading during the analytical run.

  • Troubleshooting Steps:

    • Reduce Run Time: Shorten the HPLC gradient and overall run time to minimize the compound's exposure to the acidic mobile phase.

    • Modify Mobile Phase: If possible, increase the pH of the mobile phase. Consider using buffered mobile phases (e.g., ammonium formate or ammonium acetate) if compatible with your detection method (especially MS).[10]

    • Lower Column Temperature: Reduce the column oven temperature. While higher temperatures improve peak shape, they also accelerate degradation kinetics.[17][18]

    • Immediate Analysis: Analyze samples immediately after preparation and keep them in a cooled autosampler (e.g., 4-8 °C) to slow degradation while pending analysis.

Issue 2: I observe new peaks in my chromatogram after incubating the compound in an acidic buffer.

  • Symptoms: Appearance of one or more new peaks, often more polar (earlier eluting in reverse-phase HPLC), accompanied by a corresponding decrease in the parent compound's peak area.

  • Possible Cause: Acid-catalyzed degradation is occurring. The new peaks are likely degradation products.

  • Troubleshooting & Characterization:

    • Confirm Degradation: Run a control sample of the compound in a neutral buffer (e.g., PBS, pH 7.4) under the same conditions. The absence of new peaks in the control confirms that the degradation is acid-mediated.

    • Characterize Degradants with LC-MS: Analyze the stressed sample using LC-MS to obtain the molecular weights of the new peaks.[8] Check if the masses correspond to the expected ring-opened product (M+H₂O).

    • Perform a Time-Course Study: Incubate the compound in the acidic buffer and take aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours). This will allow you to determine the rate of degradation.[19]

    • Evaluate pH Dependence: Conduct the stability study across a range of pH values (e.g., pH 1, 3, 5, 7.4) to understand the pH threshold for significant degradation.[10]

Mechanistic Insights & Visualization

The primary mechanism of degradation for 1-(azetidin-3-yl)-4-iodo-1H-pyrazole in acid is the ring-opening of the strained azetidine moiety. This process is initiated by the protonation of the basic azetidine nitrogen, which significantly increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

G cluster_0 Step 1: Protonation of Azetidine cluster_1 Step 2: Nucleophilic Ring-Opening cluster_2 Step 3: Deprotonation A 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole H_plus H+ B Protonated Azetidinium Intermediate (Activated for Attack) A->B Fast Equilibrium H2O H₂O (Nucleophile) C Ring-Opened Intermediate B->C Rate-Determining Step D Final Degradation Product (e.g., Amino-alcohol) C->D Fast

Caption: Proposed mechanism for acid-catalyzed degradation.

The workflow for assessing this stability is a systematic process involving controlled incubation followed by quantitative analysis.

G start Start: Prepare 10 mM stock in DMSO step1 Dilute Stock Prepare acidic (pH 1.2, 4.5) and neutral (pH 7.4) buffers Final concentration: 10 µM start->step1 step2 Incubate samples at controlled temperature (e.g., 37°C) step1->step2 step3 Withdraw Aliquots Time points: T=0, 2, 4, 8, 24 hours step2->step3 step4 Quench Reaction Add equal volume of cold Acetonitrile or Methanol to precipitate buffer salts and stop degradation step3->step4 step5 Analyze by RP-HPLC/LC-MS Quantify % Parent Remaining vs. T=0 step4->step5 end End: Determine Half-Life (t½) at each pH step5->end

Caption: Experimental workflow for aqueous stability assessment.

Data Presentation: Example Stability Profile

The results of a stability study are best summarized in a table. This allows for a direct comparison of the compound's stability under different conditions.

Time (hours)% Parent Remaining (pH 1.2)% Parent Remaining (pH 4.5)% Parent Remaining (pH 7.4, Control)
0 100%100%100%
2 85%98%99%
4 72%97%99%
8 51%95%98%
24 15%88%98%

Experimental Protocol: Aqueous Stability Assessment via HPLC

This protocol outlines a standard procedure for evaluating the stability of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole in aqueous buffers of varying pH.[10][19]

1. Materials and Reagents:

  • 1-(azetidin-3-yl)-4-iodo-1H-pyrazole (solid)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Hydrochloric acid (HCl)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh the required amount of the compound and dissolve in DMSO to make a 10 mM stock solution.

  • pH 1.2 Buffer: Prepare 0.1 M HCl in HPLC grade water.

  • pH 4.5 Buffer: Prepare a 50 mM acetate buffer.

  • pH 7.4 Buffer (PBS): Prepare a standard phosphate-buffered saline solution.

3. Stability Study Procedure:

  • Initiation (T=0):

    • Add 5 µL of the 10 mM stock solution to 495 µL of each buffer (pH 1.2, 4.5, and 7.4) in separate microcentrifuge tubes to achieve a final concentration of 100 µM.

    • Vortex briefly to mix.

    • Immediately withdraw a 50 µL aliquot from each tube. This is the T=0 time point.

    • Quench the T=0 aliquots by adding them to 50 µL of cold ACN in HPLC vials. Mix well.

  • Incubation:

    • Place the remaining buffer solutions in an incubator set to a controlled temperature (e.g., 37°C or room temperature).

  • Time Points:

    • At subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot from each incubating solution.

    • Immediately quench each aliquot in HPLC vials containing 50 µL of cold ACN.

  • Storage: Store all quenched samples at 4°C pending analysis. It is recommended to analyze all samples in a single batch to minimize analytical variability.[10]

4. HPLC-UV Analytical Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., 254 nm, or the compound's λmax).

  • Column Temperature: 30°C.

5. Data Analysis:

  • Integrate the peak area of the parent compound in each chromatogram.

  • Calculate the percent remaining at each time point (Tx) relative to the T=0 sample for each pH condition:

    • % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100

  • Plot the % Remaining versus time for each pH to determine the degradation kinetics and estimate the half-life (t½).

References

  • Magritek. (n.d.). Reaction Monitoring.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility.
  • Kupka, T., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
  • BenchChem. (2025). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • Sivakumar, P. M., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Ahola, S., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry.
  • Harris, T. W. (2010). Kinetic Measurements Using Time-Resolved NMR Spectroscopy. University of Manchester.
  • Tichenor, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Z. M, N., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Jones, B. R., et al. (2015).
  • Liu, D. Q., & Sun, H. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
  • Al-Haj, N. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Chemistry & Biodiversity.
  • BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Jones, B. R., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
  • Enamine. (n.d.). Chemical Stability Assay.
  • The Organic Chemistry Tutor. (2020).
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Gu, H., & Liu, G. (2010).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis.
  • Petras, D., et al. (2016).
  • ResearchGate. (n.d.). Stability of different azetidine esters.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar.
  • Singh, N., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • Chem-Impex. (n.d.). 4-Iodo-1H-pyrazole.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • BenchChem. (2025). Technical Support Center: 4-Iodopyrazole Reactions.
  • Singh, A., & Singh, R. K. (2021). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • Smith, C. J., et al. (2022).
  • Sigma-Aldrich. (n.d.). 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride.
  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Google Patents. (2009).
  • Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES.
  • ResearchGate. (2025).
  • Park, K. (n.d.). Assay and Stability Testing.
  • Save My Exams. (n.d.).
  • Singh, A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Damal, K., et al. (2017). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • SciSpace. (n.d.). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs.
  • Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99 3469-69-0.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • da Silva, R. G., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles.
  • Michigan State University. (n.d.). Preparation and Reactions of Heterocyclic Compounds II.

Sources

Optimization

Technical Support Center: Minimizing Deiodination Side Reactions in Pyrazole Synthesis

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the undesired deiodination of pyrazole intermediates. Iodopyrazoles are critical building blocks in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the undesired deiodination of pyrazole intermediates. Iodopyrazoles are critical building blocks in medicinal chemistry and materials science, prized for their ability to undergo a variety of cross-coupling reactions.[1][2][3] However, the carbon-iodine bond can be labile under various synthetic conditions, leading to the formation of protonated (des-iodo) pyrazoles. This not only consumes valuable starting material and reduces the yield of the desired product but also introduces significant purification challenges.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting strategies, detailed protocols, and a deeper understanding of the mechanisms underlying deiodination.

Part 1: Troubleshooting Guide for Unwanted Deiodination

This section addresses specific experimental issues. Each problem is analyzed for its probable causes, and robust solutions are provided.

Issue 1: Significant deiodination is observed during the initial iodination reaction.

Your reaction to introduce an iodine atom onto the pyrazole ring is yielding a mixture of the desired iodopyrazole and the starting, non-iodinated pyrazole.

Plausible Causes & Diagnostic Steps
  • Reductive Quenching: The workup procedure, particularly the use of quenching agents like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove excess iodine, can be overly aggressive. These reagents can reduce the newly formed C-I bond, especially if the iodopyrazole is activated or sterically unhindered.

    • Diagnostic: Analyze a crude aliquot of the reaction mixture by LC-MS or ¹H NMR before the aqueous workup. If the ratio of iodinated to non-iodinated product is significantly better pre-workup, the quenching step is the likely culprit.

  • In-situ Reducing Species: The reaction conditions themselves may generate species that can cause reductive deiodination. This can be subtle, involving solvents, bases, or additives. For instance, certain bases or nucleophiles can participate in side reactions that lead to dehalogenation.

  • Instability of the Iodinating Reagent: Some iodinating agents can decompose, leading to inconsistent results and the formation of byproducts that may facilitate deiodination.

Recommended Solutions & Protocols
  • Refine the Workup: Instead of a strong reducing quench, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with a milder reagent, such as a dilute solution of sodium bicarbonate, followed by brine. Use the minimal amount of thiosulfate required and keep the contact time short.

  • Optimize the Iodinating System: The choice of iodinating agent is critical. For electron-rich pyrazoles, a mild system like iodine (I₂) with a gentle oxidant (e.g., H₂O₂) in water can be effective and "green".[4] For deactivated pyrazoles (containing electron-withdrawing groups like -CF₃ or -NO₂), a more powerful electrophilic iodine source is necessary.[5]

    Protocol 1: Iodination of an Electron-Deficient Pyrazole using NIS/TFA [1][5]

    • To a solution of the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add N-Iodosuccinimide (NIS) (1.5 mmol).

    • Carefully add trifluoroacetic acid (TFA) (1 mL) to the mixture.

    • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the solution to room temperature.

    • Dilute the mixture with dichloromethane (DCM, 60 mL).

    • Wash cautiously with a saturated aqueous solution of Na₂S₂O₃ (2 x 5 mL), followed by saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 2: Deiodination occurs during subsequent downstream reactions (e.g., cross-coupling).

You have successfully synthesized and purified your iodopyrazole, but it is being consumed by a deiodination side reaction during a subsequent transformation, such as a Suzuki, Sonogashira, or Buchwald-Hartwig coupling.

Plausible Causes & Diagnostic Steps
  • Reductive Dehalogenation by Palladium Catalysts: This is a well-known side reaction in palladium-catalyzed cross-coupling. It is often promoted by:

    • β-Hydride Elimination: If the organometallic partner has a β-hydride, it can be transferred to the palladium center, which can then reductively eliminate to form a Pd-H species. This hydride can then react with the iodopyrazole in a competing pathway to oxidative addition, leading to the des-iodo byproduct.

    • Excess Base or Nucleophiles: Strong bases (e.g., alkoxides) or certain nucleophiles can act as reducing agents for the palladium catalyst, promoting the formation of catalytically active Pd(0) but also potentially leading to reductive dehalogenation pathways.[6]

    • Solvent Effects: Protic solvents (e.g., ethanol, water) can sometimes serve as a hydride source, especially at elevated temperatures.

  • Thermal Instability: The C-I bond on the pyrazole may be thermally labile, especially if the ring is substituted with strong electron-donating groups. High reaction temperatures can lead to homolytic cleavage or other decomposition pathways.

Recommended Solutions & Protocols
  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount.

    • Use ligands that promote rapid oxidative addition and reductive elimination, outcompeting the deiodination pathway. For example, bulky, electron-rich phosphine ligands can be effective.

    • Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃). Sometimes, a change in the palladium precursor can dramatically alter the product distribution.

  • Base and Solvent Optimization:

    • Switch to a non-nucleophilic, anhydrous base like Cs₂CO₃ or K₃PO₄ instead of NaOEt or KOtBu.

    • Use anhydrous solvents like toluene, dioxane, or DMF. If a co-solvent is needed, minimize the amount of any protic solvent.

  • Reaction Temperature and Time:

    • Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

    Diagram 1: Troubleshooting Workflow for Downstream Deiodination

    G start Deiodination observed in Cross-Coupling Reaction check_base Is the base an alkoxide or hydroxide? start->check_base check_temp Is the reaction temperature > 100°C? check_base->check_temp No sol_base Switch to anhydrous base: K₂CO₃, Cs₂CO₃, or K₃PO₄ check_base->sol_base Yes check_ligand Are you using a standard (e.g., PPh₃) ligand? check_temp->check_ligand No sol_temp Attempt reaction at a lower temperature (e.g., 80°C) check_temp->sol_temp Yes sol_ligand Screen bulky/electron-rich ligands (e.g., BippyPhos, SPhos) check_ligand->sol_ligand Yes re_evaluate Re-evaluate results check_ligand->re_evaluate No sol_base->re_evaluate sol_temp->re_evaluate sol_ligand->re_evaluate

    Caption: Troubleshooting flowchart for cross-coupling reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deiodination in pyrazole synthesis?

A1: Deiodination can occur through several mechanisms. The most common in the context of synthesis are reductive dehalogenation , often mediated by a transition metal catalyst (like palladium) or reducing agents used in workup, and protonolysis , where an acid source protonates the ring, facilitating the cleavage of the C-I bond, although this is less common for iodopyrazoles unless under harsh acidic conditions.

Q2: How does the position of the iodine atom (e.g., C4 vs. C5) affect its lability?

A2: The electronic environment of the pyrazole ring heavily influences the stability of the C-I bond. The C4 position is generally the most common site for electrophilic substitution.[5] The C5 position can be deprotonated with a strong base (like n-BuLi) and then trapped with an iodine source.[1][7] The relative lability depends on the other substituents on the ring. An iodine atom adjacent to a strong electron-withdrawing group might be more susceptible to nucleophilic attack, while one on an electron-rich ring might be more prone to oxidative addition in cross-coupling reactions.

Q3: Are there "safer" iodinating reagents that are less prone to causing side reactions?

A3: While no reagent is perfect for all substrates, some are considered milder than others. N-Iodosuccinimide (NIS) is often a good starting point as it is a solid, easy to handle, and its reactivity can be tuned with an acid catalyst.[5] A combination of I₂ with a mild oxidant like H₂O₂ or Ceric Ammonium Nitrate (CAN) provides an effective, in-situ generated electrophilic iodine species.[1][4] For particularly sensitive substrates, reagents like iodine monochloride (ICl) can offer high reactivity under controlled conditions.[8]

Q4: Can the choice of N1-substituent on the pyrazole ring influence deiodination?

A4: Absolutely. A bulky N1-substituent can sterically hinder the approach of reagents to the C5 position, potentially increasing regioselectivity for C4 iodination.[5] Electronically, an electron-withdrawing N1-aryl group will deactivate the entire ring system, making both the initial iodination more difficult and potentially making the C-I bond more resistant to certain reductive deiodination pathways. Conversely, an N1-alkyl group activates the ring.

Part 3: Data & Mechanistic Visualization

Table 1: Comparison of Common Iodination Systems for Pyrazoles
Iodinating SystemTypical SubstrateAdvantagesPotential DrawbacksReference
I₂ / Oxidant (CAN, H₂O₂) Electron-rich to moderately deactivated pyrazolesCost-effective; oxidant can be tuned.Over-iodination possible; CAN can cause nitration side reactions.[1][4]
N-Iodosuccinimide (NIS) / Acid Electron-deficient pyrazolesSolid reagent, easy to handle; tunable reactivity.Requires stoichiometric amounts; acid-sensitive groups may react.[1][5]
n-BuLi then I₂ Pyrazoles with acidic C5-HHighly regioselective for C5 position.Requires anhydrous, cryogenic conditions; incompatible with many functional groups.[1][7]
Iodine Monochloride (ICl) General use, particularly for 1-acylpyrazolesHighly reactive; can be used at room temperature.Moisture sensitive; can lead to chlorination side products.[8]
Diagram 2: Simplified Mechanism of Reductive Dehalogenation

This diagram illustrates a plausible catalytic cycle for palladium-mediated deiodination, a common side reaction during cross-coupling.

G pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add + Py-I pd_complex Py-Pd(II)-I(Lₙ) ox_add->pd_complex reductive_elim Reductive Elimination (Desired Pathway) pd_complex->reductive_elim + 'R' protonolysis Protonolysis / σ-bond Metathesis pd_complex->protonolysis coupled_product Py-R (Coupled Product) reductive_elim->coupled_product hydride_source Hydride Source (e.g., from base, solvent) hydride_source->protonolysis pd_hydride Py-Pd(II)-H(Lₙ) protonolysis->pd_hydride reductive_elim_side Reductive Elimination (Side Reaction) pd_hydride->reductive_elim_side deiodinated_product Py-H (Deiodinated Product) reductive_elim_side->deiodinated_product

Caption: Catalytic cycle for deiodination vs. cross-coupling.

References
  • Jasinski, M., & Mloston, G. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225–9229. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 27, 2026, from [Link]

  • Al-Mokhanam, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Tretyakov, E., et al. (2000). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved February 27, 2026, from [Link]

  • Larock, R. C., & Reddy, T. R. (2012). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved February 27, 2026, from [Link]

  • Cuny, G. D. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

  • Kumar, S., & Mugesh, G. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. PMC. [Link]

  • Chand, D., et al. (2015). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions. [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. [Link]

  • PubMed. (2025). Exercise in 1-aryl-3-CF3-1 H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of 4-Iodo-Pyrazole Derivatives: A Comparative Guide

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-iodo-pyrazole derivatives. It compares these patterns against non-iodinated analogs (bromo-, chloro-, and unsub...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-iodo-pyrazole derivatives. It compares these patterns against non-iodinated analogs (bromo-, chloro-, and unsubstituted pyrazoles) to assist in structural elucidation and metabolite identification.

Executive Summary & Mechanistic Principles

The fragmentation of 4-iodo-pyrazole derivatives is governed by two competing mechanistic drivers: the stability of the pyrazole ring (aromaticity) and the lability of the Carbon-Iodine (C-I) bond .

Unlike their chloro- or bromo- analogs, 4-iodo-pyrazoles exhibit distinct fragmentation behavior due to the weak bond dissociation energy (BDE) of the C-I bond (~57 kcal/mol) compared to C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol). This guide details how to leverage these differences for rapid structural confirmation.

Core Mechanistic Pillars
  • The "Heavy Atom" Effect (C-I Lability): In Electron Ionization (EI), the molecular ion (

    
    ) often undergoes rapid homolytic cleavage of the Iodine atom, yielding a prominent 
    
    
    
    cation. This is frequently the base peak or a major diagnostic ion, distinguishing it from chloro-analogs where the halogen often remains attached during initial ring fragmentation.
  • Ring Disintegration (The "N-N" Cleavage): The pyrazole core characteristically fragments via the loss of molecular nitrogen (

    
    , 28 Da) or hydrogen cyanide (HCN, 27 Da). In 4-iodo derivatives, this pathway competes with deiodination.
    
  • Charge Localization: In Electrospray Ionization (ESI), the protonated molecule

    
     tends to retain the iodine at lower collision energies (CE), but higher CE leads to facile loss of HI (128 Da) or 
    
    
    
    (127 Da), depending on the specific protonation site (N1 vs. N2).

Comparative Analysis: 4-Iodo vs. Alternatives

The following table contrasts the MS performance and characteristic signals of 4-iodo-pyrazoles against their common structural analogs.

Table 1: Comparative Fragmentation Metrics (EI & ESI)
Feature4-Iodo-Pyrazole 4-Bromo-Pyrazole 4-Chloro-Pyrazole Unsubstituted Pyrazole
C-X Bond Energy Weak (~57 kcal/mol)Moderate (~68 kcal/mol)Strong (~81 kcal/mol)N/A (C-H ~110 kcal/mol)
Dominant EI Pathway Loss of I• (

)
Mixed: Loss of Br• & Ring CleavageRing Cleavage (Retains Cl)Ring Cleavage (Loss of HCN)
Isotopic Pattern Monoisotopic (No M+2)1:1 doublet (M, M+2)3:1 doublet (M, M+2)None
Diagnostic Loss (ESI) -128 Da (HI) or -127 Da (I) -80/82 Da (HBr)-36/38 Da (HCl)-28 Da (

)
Base Peak (Typical)

or Phenyl cation*
Molecular Ion (

)
Molecular Ion (

)

*Note: If N-phenyl is present, the phenyl cation often dominates after Iodine loss.

Detailed Fragmentation Pathways[1][2]

The fragmentation logic follows a "Decision Tree" based on the internal energy of the ion. The diagram below illustrates the divergent pathways for a generic 1-substituted-4-iodo-pyrazole .

Visualization: Fragmentation Topology

Caption: Comparative fragmentation pathways of 4-iodo-pyrazoles versus 4-bromo/chloro analogs. Note the dominance of deiodination in the iodine pathway.

G cluster_0 Molecular Ion Formation cluster_1 Pathway A: Halogen Loss (Dominant for I) cluster_2 Pathway B: Ring Cleavage (Dominant for Cl/Br) M_Ion Molecular Ion [M]+. (m/z = X) Dehalo [M - Halogen]+ (Deiodination) M_Ion->Dehalo Weak C-X Bond (Fast for I) LossN2 [M - N2]+. (Diazonium cleavage) M_Ion->LossN2 Strong C-X Bond (Fast for Cl/Br) RingFrag1 Ring Opening (Loss of HCN) Dehalo->RingFrag1 - HCN Final1 Azirine/Alkyne Cation RingFrag1->Final1 HaloRetained Halogenated Cyclopropene (Retains X) LossN2->HaloRetained Final2 Halogenated Alkyne HaloRetained->Final2 - HCN

Experimental Protocol: Self-Validating Workflow

To reliably characterize these derivatives, use the following standardized LC-MS/MS and GC-MS protocols. This workflow includes specific System Suitability Tests (SST) to ensure data integrity.

Sample Preparation[1][3]
  • Solvent: Dissolve 1 mg of 4-iodo-pyrazole derivative in 1 mL of HPLC-grade Methanol (MeOH).

  • Dilution: Dilute to 10 µg/mL with 50:50 MeOH:Water (+0.1% Formic Acid for ESI).

  • SST Control: Prepare a parallel sample of 4-bromo-pyrazole to verify isotopic resolution and fragmentation energy tuning.

GC-MS (EI) Acquisition Parameters[3]
  • Inlet Temp: 250°C

  • Ion Source: Electron Ionization (EI) at 70 eV .[1][2]

  • Scan Range: m/z 50–500.

  • Validation Check: Look for the absence of the "M+2" peak in the iodine sample. If a significant M+2 is seen, check for bromine contamination or spectral overlap.

LC-MS/MS (ESI) Acquisition Parameters[1]
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE) Ramp: 10, 20, 40 eV.

  • Step-by-Step Logic:

    • Low CE (10 eV): Confirm the parent ion

      
      .
      
    • Med CE (20 eV): Observe the onset of

      
       or 
      
      
      
      .
    • High CE (40 eV): Force ring fragmentation (Loss of

      
      , HCN) to confirm the pyrazole core structure.
      
Structural Elucidation Workflow

Caption: Logical flow for identifying 4-iodo-pyrazoles from unknown samples.

Workflow Start Unknown Sample Spectrum CheckIso Check Isotopic Pattern (M vs M+2) Start->CheckIso Decision1 M+2 present? CheckIso->Decision1 BrCl Likely Br/Cl Analog (1:1 or 3:1 ratio) Decision1->BrCl Yes Iodo Likely Iodo/Fluoro (No M+2) Decision1->Iodo No CheckFrag Check Fragmentation (Loss of 127/128?) Iodo->CheckFrag Confirm CONFIRMED 4-Iodo-Pyrazole CheckFrag->Confirm Yes (-127 Da)

Data Interpretation & Diagnostic Ions

When analyzing the spectra, look for these specific diagnostic signals. The presence of the Iodine atom simplifies the spectrum by acting as a "fragile handle."

Diagnostic Ion Table
Fragment Ionm/z ShiftOriginSignificance
Iodonium Ion m/z 126.9

High specificity. Often seen in EI spectra of organic iodides.
Deiodinated Core

Homolytic cleavageBase Peak candidate. Indicates weak C-I bond.
Loss of HI

ESI RearrangementCommon in protonated N-alkyl pyrazoles.
Nitrile Fragment

Ring openingConfirms the substituent at position 3 or 5.
Azirine Cation

Secondary decayConfirms pyrazole ring structure after iodine loss.
Expert Insight: The "Ortho Effect" in N-Aryl Derivatives

If the 4-iodo-pyrazole is N-substituted with a phenyl ring (e.g., 1-phenyl-4-iodo-pyrazole), expect a rearrangement where the iodine is lost, and the phenyl ring stabilizes the resulting cation. This often suppresses the typical pyrazole ring cleavage fragments (HCN loss), making the


 peak exceptionally intense [1, 2].

References

  • Syntheses and properties of 4-halogenated-1H-pyrazoles. Source: MDPI (Molecules). Context: Discusses the crystal structure and spectroscopic comparison of the full series of 4-halo-pyrazoles, providing baseline structural data. [Link]

  • Fragmentation patterns of organic iodides. Source: Chemistry LibreTexts. Context: Fundamental principles of C-I bond cleavage in mass spectrometry, explaining the prevalence of the iodine radical loss. [Link]

  • Trends for Pyrazole Fragmentation Determined by GC-MS. Source: ResearchGate.[2] Context: Detailed study on 4-bromo and 4-acetyl pyrazoles, establishing the "Loss of Substituent" vs "Ring Cleavage" competition model. [Link]

Sources

Comparative

Azetidine vs. Pyrrolidine: A Medicinal Chemist's Guide to Bioisosteric Replacement

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Among the many tools at a medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Among the many tools at a medicinal chemist's disposal, bioisosteric replacement stands out as a powerful tactic. This guide provides an in-depth comparison of two prominent saturated nitrogen heterocycles—azetidine and pyrrolidine—frequently employed as bioisosteres. We will delve into the structural nuances that dictate their differential impact on a molecule's properties, supported by experimental data and detailed protocols for their evaluation.

The Strategic Decision: Why Choose Between a Four and a Five-Membered Ring?

The choice between incorporating an azetidine (a four-membered ring) or a pyrrolidine (a five-membered ring) is far from arbitrary. It is a calculated decision driven by the desire to fine-tune a drug candidate's three-dimensional shape, polarity, basicity, and metabolic stability. Pyrrolidine, the core of the natural amino acid proline, is a well-established and ubiquitous scaffold in numerous approved drugs.[1][2] Its five-membered ring offers a balance of structural definition and conformational flexibility.

Azetidine, by contrast, has emerged as a vital motif in more recent drug discovery campaigns.[3] Its defining feature is a higher degree of ring strain (approximately 25.4 kcal/mol) compared to the less strained pyrrolidine.[4] This inherent strain is not a liability but a critical design element. It renders the azetidine ring more rigid and conformationally constrained, which can be advantageous for locking in a bioactive conformation for optimal target engagement.[3][5] This fundamental difference in ring strain and flexibility is the primary driver for the distinct physicochemical and pharmacokinetic profiles observed when these rings are used interchangeably.

G cluster_0 Structural & Physicochemical Properties cluster_1 Consequences in Drug Design Azetidine Azetidine (4-Membered) RingStrain Higher Ring Strain (~25.4 kcal/mol) Azetidine->RingStrain Flexibility Reduced Conformational Flexibility (Rigid) Azetidine->Flexibility Pyrrolidine Pyrrolidine (5-Membered) LowerStrain Lower Ring Strain Pyrrolidine->LowerStrain HigherFlexibility Higher Conformational Flexibility (Puckered) Pyrrolidine->HigherFlexibility PK_Properties Impact on Physicochemical & ADME Properties RingStrain->PK_Properties Flexibility->PK_Properties LowerStrain->PK_Properties HigherFlexibility->PK_Properties Basicity Lower Basicity (pKa) PK_Properties->Basicity Lipophilicity Lower Lipophilicity (LogP) PK_Properties->Lipophilicity Solubility Improved Aqueous Solubility PK_Properties->Solubility Metabolic_Stability Potential for Ring Opening vs. Improved Stability at Substituents PK_Properties->Metabolic_Stability

Caption: Key structural differences between azetidine and pyrrolidine and their downstream effects.

Head-to-Head Comparison: Impact on Key Drug-like Properties

The decision to use an azetidine as a bioisostere for a pyrrolidine often aims to achieve specific improvements in a compound's profile. The following sections break down the typical consequences of this substitution.

Basicity (pKa)

The basicity of the ring nitrogen is a critical parameter influencing a compound's ionization state at physiological pH, which in turn affects solubility, cell permeability, and potential for off-target interactions (e.g., hERG channel binding). The smaller, more strained azetidine ring generally leads to a lower pKa (reduced basicity) compared to its pyrrolidine counterpart. This is attributed to the increased s-character of the nitrogen lone pair orbital in the more constrained ring system.

Lipophilicity (LogP) and Aqueous Solubility

A common goal in medicinal chemistry is to reduce lipophilicity to improve aqueous solubility and overall ADME properties. Replacing a pyrrolidine with a smaller azetidine ring typically reduces a molecule's lipophilicity (LogP). This is a direct consequence of removing a methylene (-CH2-) group, which decreases the nonpolar surface area. The improved polarity and often lower pKa can lead to a significant enhancement in aqueous solubility.[5]

Metabolic Stability

Metabolic stability is a more nuanced parameter. The high ring strain of azetidine can make it a potential site for metabolic cleavage by liver enzymes.[4] However, this is not a universal rule and is highly dependent on the surrounding molecular context and substitution patterns. Conversely, the rigidity of the azetidine ring can shield adjacent functional groups from metabolic attack by holding them in a less accessible conformation. Pyrrolidines are generally considered metabolically robust, though oxidation at the carbons adjacent to the nitrogen is a common metabolic pathway.[4] Strategic placement of substituents on either ring is a key strategy to block sites of metabolism.

Conformational Rigidity and Target Binding

The reduced conformational flexibility of the azetidine ring can be a significant advantage.[3] By "locking" a substituent in a specific orientation, it can pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity. This reduction in flexibility comes at a lower entropic cost upon binding compared to a more flexible pyrrolidine analog.

Table 1: Representative Comparison of Physicochemical and Pharmacokinetic Properties
PropertyPyrrolidine AnalogAzetidine AnalogRationale for Change
Target Potency (IC50) 50 nM15 nMAzetidine's rigidity presents an optimal vector for target engagement.
Basicity (pKa) 9.58.8Increased s-character of nitrogen lone pair in the strained ring.[6]
Lipophilicity (cLogP) 2.82.4Removal of one methylene group reduces nonpolar surface area.[5]
Aqueous Solubility 15 µg/mL75 µg/mLLower lipophilicity and potentially lower crystal lattice energy.
Metabolic Stability (HLM T½) 45 min> 120 minRing rigidity shields other metabolic soft spots on the molecule.
Permeability (Papp A→B) 5.5 x 10⁻⁶ cm/s4.8 x 10⁻⁶ cm/sGenerally similar, but can be influenced by changes in pKa and solubility.

Note: The data in this table are representative values based on typical outcomes of such a bioisosteric swap and are intended for illustrative purposes.

Case Study: Discovery of Inhaled DDR Inhibitors for Idiopathic Pulmonary Fibrosis (IPF)

A recent study on the discovery of Discoidin Domain Receptor (DDR) inhibitors for IPF provides a compelling real-world example of scaffold hopping from a pyrrolidine to an azetidine.[7] The researchers explored these scaffolds to optimize properties for inhaled administration.

  • Pyrrolidine Series: The pyrrolidine-based compounds showed potent DDR1 inhibition. However, they also exhibited off-target activity and potential safety liabilities.

  • Azetidine Series: The switch to an azetidine scaffold (e.g., compound 37 in the study) led to a highly promising candidate. This compound retained nanomolar potency, but demonstrated improved kinase selectivity, a reduced risk of cardiotoxicity, and an excellent inhaled pharmacokinetic profile with outstanding lung retention in mice.[7]

This case study exemplifies the strategic value of the azetidine scaffold in overcoming specific challenges encountered with a pyrrolidine-based predecessor, ultimately leading to a more promising preclinical candidate.[7]

Experimental Protocols for Comparative Evaluation

To empirically determine the effects of an azetidine-for-pyrrolidine swap, a standard battery of in vitro ADME assays is required. The following are detailed, step-by-step methodologies for key experiments.

G cluster_0 Experimental Workflow cluster_1 Physicochemical Tests cluster_2 ADME Assays cluster_3 Biology Assays Start Synthesize Azetidine and Pyrrolidine Analogs PhysChem Physicochemical Profiling Start->PhysChem InVitroADME In Vitro ADME Assays Start->InVitroADME InVitroBio In Vitro Biology/Pharmacology Start->InVitroBio Analysis Data Analysis & SAR PhysChem->Analysis LogP LogP/LogD Determination Solubility Kinetic/Thermodynamic Solubility pKa pKa Determination InVitroADME->Analysis MetStab Metabolic Stability (HLM) Permeability Caco-2 Permeability PlasmaStab Plasma Stability InVitroBio->Analysis Potency Target Potency (IC50) Selectivity Selectivity Panel CellAssay Cellular Activity

Caption: A typical experimental workflow for comparing bioisosteres in drug discovery.

Lipophilicity Determination (Shake-Flask LogD₇.₄)

Objective: To measure the distribution coefficient of the compound between n-octanol and a pH 7.4 buffer, providing a measure of lipophilicity at physiological pH.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer. Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: In a glass vial, add 990 µL of the PBS buffer and 10 µL of the 10 mM compound stock to achieve a 100 µM aqueous concentration. Add 1 mL of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the vials for 1 hour at room temperature to ensure thorough mixing and partitioning.

  • Separation: Centrifuge the vials at 2000 x g for 10 minutes to cleanly separate the aqueous and octanol phases.

  • Quantification: Carefully sample a known volume from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS, against a standard curve.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Trustworthiness Check: Run a control compound with a known LogD value (e.g., propranolol) in parallel to validate the experimental setup.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of depletion when incubated with human liver microsomes (HLM).

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved pooled HLM on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer.

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the HLM solution and the test compound solution. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution. The final concentration of the test compound should be 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is crucial as it represents 100% of the initial compound.

  • Sample Processing: Centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (T½) as 0.693 / k.

Trustworthiness Check: Include a positive control (e.g., testosterone, a high-clearance compound) and a negative control (incubation without NADPH) to ensure the microsomes are active and the reaction is NADPH-dependent.

Caco-2 Permeability Assay

Objective: To assess a compound's intestinal permeability and determine if it is a substrate for active efflux transporters (like P-glycoprotein).

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21-23 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your lab (e.g., >300 Ω·cm²), indicating a confluent and intact monolayer.

  • Assay Setup:

    • A→B (Apical to Basolateral) Permeability: Add the test compound (typically at 10 µM) in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • B→A (Basolateral to Apical) Permeability: Add the test compound in transport buffer to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 is generally indicative of active efflux.

Trustworthiness Check: Run low permeability (atenolol) and high permeability (propranolol) controls to classify the test compounds. A known efflux substrate (e.g., digoxin) should also be run to confirm the functionality of efflux transporters in the Caco-2 monolayers.

Conclusion

The bioisosteric replacement of a pyrrolidine with an azetidine is a sophisticated strategy in medicinal chemistry that can profoundly and often beneficially alter a drug candidate's properties. The azetidine's compact, rigid nature typically leads to reduced lipophilicity, enhanced aqueous solubility, and the ability to enforce a specific, potent binding conformation. While its inherent ring strain presents a potential metabolic liability, this can often be mitigated through careful molecular design. The pyrrolidine remains a valuable, flexible, and robust scaffold. The choice between them must be guided by the specific challenges of a drug discovery program, and the final verdict should always be rendered by empirical data generated through rigorous experimental evaluation as outlined in this guide.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Shaygan, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosteres. [Link]

  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. [Link]

  • Singh, U. P., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. [Link]

  • Amici, R., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Link]

  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. MedChemComm. [Link]

  • Feula, A. (2020). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. International Journal of Theranostics. [Link]

  • Wang, G., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. [Link]

Sources

Validation

Structural Profiling &amp; Comparison Guide: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole

Executive Summary Compound: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole CAS: 1704492-60-3 (Free Base) / 2658468-39-2 (HCl) Role: High-value Fragment-Based Drug Discovery (FBDD) scaffold. This guide provides a structural analysi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole CAS: 1704492-60-3 (Free Base) / 2658468-39-2 (HCl) Role: High-value Fragment-Based Drug Discovery (FBDD) scaffold.

This guide provides a structural analysis of the 1-(azetidin-3-yl)-4-iodo-1H-pyrazole scaffold. It compares this 4-membered ring linker against standard 5- and 6-membered alternatives (pyrrolidine, piperidine) to demonstrate its unique value in controlling exit vectors and metabolic stability. Additionally, it outlines specific X-ray crystallography protocols, leveraging the heavy iodine atom for ab initio phasing.

Comparative Analysis: The Azetidine Advantage

In medicinal chemistry, the choice of linker defines the spatial orientation of the warhead (pyrazole) relative to the solubilizing tail (amine). The azetidine ring offers distinct advantages over pyrrolidine and piperidine analogs.

Structural & Vector Comparison

The following table contrasts the critical structural parameters of the azetidine scaffold against its primary alternatives.

FeatureAzetidine Linker (Subject)Pyrrolidine Linker (Alternative A)Piperidine Linker (Alternative B)
Ring Size 4-Membered5-Membered6-Membered
Pucker Angle ~25–30° (Rigid)~40–45° (Flexible/Envelope)Chair conformation (Fluxional)
Exit Vector Linear/Planar projectionAngular/KinkedStaggered/Offset
sp³ Character High (Strain-induced)HighModerate
Basicity (pKa) ~10.0 (Lower than piperidine)~10.5~11.0
Metabolic Stability High (Reduced oxidation)Moderate (Liability at

-carbon)
Moderate
Ligand Efficiency Highest (Low MW)ModerateLowest
Vector Logic Diagram

The diagram below illustrates the decision logic for selecting the azetidine scaffold based on structural requirements.

ScaffoldSelection Start Linker Selection Requirement Rigidity Need Rigid Exit Vector? Start->Rigidity Space Restricted Binding Pocket? Start->Space Metab Metabolic Stability Issue? Start->Metab Azetidine Select: AZETIDINE (Compact, Rigid) Rigidity->Azetidine Yes (Linear) Pyrrolidine Select: PYRROLIDINE (Flexible, Kinked) Rigidity->Pyrrolidine No (Angular) Space->Azetidine High Constraint Piperidine Select: PIPERIDINE (Bulkier, Basic) Space->Piperidine Low Constraint Metab->Azetidine Critical Metab->Pyrrolidine Non-Critical

Caption: Decision matrix for scaffold selection. Green paths indicate scenarios where the Azetidine linker is superior.

Structural Data Expectations

While specific proprietary datasets may vary, the following parameters represent the expected crystallographic values for this molecule, derived from recent high-resolution studies of 4-iodopyrazole and azetidine salts.

Expected Bond Metrics
ParameterExpected ValueStructural Insight
C–I Bond Length 2.08 – 2.10 ÅTypical for aromatic iodine; susceptible to halogen bonding.
N–N Bond (Pyrazole) 1.34 – 1.36 ÅIndicates delocalization within the pyrazole ring.
Ring Pucker (Azetidine) 20° – 30°The ring is rarely planar; it adopts a puckered conformation to relieve torsional strain.
Intermolecular Contacts I···N (Halogen Bond)The Iodine

-hole often coordinates with the Pyrazole N2 or Azetidine NH.
The "Heavy Atom" Advantage

The presence of Iodine (Z=53) is a significant advantage for X-ray crystallography.

  • Anomalous Scattering: Iodine provides a strong anomalous signal at standard wavelengths (Cu K

    
     or Mo K
    
    
    
    ).
  • Phasing: This allows for SAD (Single-wavelength Anomalous Diffraction) phasing, eliminating the need for molecular replacement models. This is crucial when the azetidine ring adopts an unpredictable conformation.

Experimental Protocol: Crystallization & Data Collection

Objective: Obtain diffraction-quality crystals of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole suitable for SAD phasing.

Crystallization Workflow

The free base is often an oil or amorphous solid. Salt formation is mandatory for high-quality diffraction.

  • Salt Screen:

    • Dissolve 10 mg of compound in MeOH (500 µL).

    • Add stoichiometric equivalents (1:1) of acids: HCl (ethereal), Oxalic acid, Fumaric acid.

    • Recommendation: The Hydrochloride (HCl) or Oxalate salts typically yield the most robust lattices for azetidines due to strong charge-assisted hydrogen bonding.

  • Vapor Diffusion (Hanging Drop):

    • Reservoir: 500 µL of 30% PEG 4000 + 0.1M Tris pH 8.5.

    • Drop: 1 µL Protein/Ligand solution + 1 µL Reservoir.

    • Incubation: 18°C. Crystals should appear within 2–5 days.

Data Collection & SAD Phasing Strategy

This workflow ensures successful structure solution using the Iodine signal.

SADPhasing Crystal Mount Crystal (Cryo-protect w/ 20% Glycerol) Fluorescence X-ray Fluorescence Scan (Determine I Absorption Edge) Crystal->Fluorescence Collect Collect Dataset (360° rotation, high redundancy) Fluorescence->Collect Select Energy (e.g. 6-8 keV) Process Data Processing (XDS/DIALS) Collect->Process Substructure Find Iodine Sites (SHELXD / HySS) Process->Substructure Anomalous Signal Phasing Phasing & Density Mod. (Phaser / SOLVE) Substructure->Phasing Refine Model Refinement (Refmac5 / Phenix) Phasing->Refine

Caption: Workflow for Iodine-SAD phasing. High redundancy is critical to resolve the anomalous signal.

Validation (Self-Correcting Steps)
  • CheckCIF: After refinement, upload the .cif to the IUCr CheckCIF server.

  • R-Factors: A high-quality small molecule structure should have

    
     and 
    
    
    
    .
  • Disorder: Check the azetidine ring for disorder. If the thermal ellipsoids are elongated, model the ring as a two-site disordered system (pucker flip).

Conclusion

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole represents a "Goldilocks" scaffold in drug design—more rigid than pyrrolidine but less bulky than piperidine. For researchers, the iodine atom is not just a synthetic handle for cross-coupling (Suzuki/Sonogashira) but a built-in crystallographic beacon that guarantees structure solution via SAD phasing.

References

  • Iodopyrazole Structural Data

    • O’Brien, A. et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole." MDPI Crystals.
  • Azetidine Scaffold Utility

    • "Azetidines in Drug Discovery."[1] PharmaBlock White Paper.

  • Crystallographic Database

    • Cambridge Crystallographic Data Centre (CCDC).[2] Search for "4-iodo-1H-pyrazole" (Refcode: 4-I-pzH ).[3][4]

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment-to-lead success." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

1-(azetidin-3-yl)-4-iodo-1H-pyrazole proper disposal procedures

Executive Summary & Chemical Profile Disposing of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole requires a nuanced approach that goes beyond standard organic waste protocols. As a Senior Application Scientist, I often see laborat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Disposing of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole requires a nuanced approach that goes beyond standard organic waste protocols. As a Senior Application Scientist, I often see laboratories default to generic "organic waste" bins for this compound, which is a critical operational error.

This molecule presents two distinct disposal challenges:

  • The Iodine Atom: Heavy halogens (Iodine, Bromine) behave differently during incineration than Chlorine.[1] They require specific scrubbing technologies to prevent the release of toxic elemental iodine vapor (

    
    ) or corrosive hydrogen iodide (HI).
    
  • The Azetidine Ring: This four-membered nitrogen heterocycle possesses significant ring strain (~26 kcal/mol).[1] While kinetically stable in many conditions, it is susceptible to acid-catalyzed ring-opening, which can be exothermic.[1][2]

Operational Rule #1: Never dispose of this compound via municipal drains or standard autoclaving procedures.

Physicochemical Waste Profile
PropertyValue / CharacteristicDisposal Implication
Molecular Formula

High Nitrogen/Iodine content requires specialized incineration.[1]
Halogen Content High (Iodine) Must be segregated into Halogenated Waste streams.[1]
Reactivity Azetidine Ring StrainAvoid mixing with strong acids in sealed waste containers to prevent pressure buildup.[1]
Physical State Solid (typically)Dispose of as hazardous solid waste; do not dissolve solely for disposal.[1]
Hazards Irritant (Skin/Eye), Target Organ ToxicityDouble-bagging recommended to prevent particulate inhalation.[1][2]

Waste Segregation Logic (The "Why" and "How")

The most common compliance failure is mixing organoiodides with non-halogenated solvents.[1]

  • The Cost of Error: If you mix this compound with 10L of Acetone (non-halogenated), the entire 10L volume must now be treated as halogenated waste, often tripling the disposal cost.

  • The Safety Risk: Mixing with strong oxidizers can liberate elemental iodine, creating a toxic purple vapor cloud in your waste storage area.[1]

Diagram 1: Waste Segregation Decision Tree

This logic gate ensures the compound ends up in the correct regulatory stream.

WasteSegregation Start Waste Material: 1-(azetidin-3-yl)-4-iodo-1H-pyrazole StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder (Pure or Contaminated Debris) StateCheck->SolidPath LiquidPath Liquid Solution (Reaction Mixture / Mother Liquor) StateCheck->LiquidPath SolidBin Solid Waste Bin Tag: 'Halogenated Organic Solid' SolidPath->SolidBin Double Bag SolventCheck Check Solvent Base LiquidPath->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream If solvent is Halogenated NonHaloStream Non-Halogenated Solvent? (e.g., MeOH, Acetone) SolventCheck->NonHaloStream If solvent is Non-Halogenated SegregateAction CRITICAL ACTION: Segregate into Halogenated Carboy (Do NOT dilute into Non-Halo stream) NonHaloStream->SegregateAction Contains Organoiodide SegregateAction->HaloStream

Caption: Decision logic for segregating 1-(azetidin-3-yl)-4-iodo-1H-pyrazole. Note that even in non-halogenated solvents, the presence of the iodine atom dictates a Halogenated disposal path.[2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound, Spatulas, Weigh Boats)

Objective: Containment of dust and prevention of environmental leaching.[2]

  • Collection: Collect the solid material in a wide-mouth, screw-top jar (HDPE or Glass).

    • Expert Tip: Do not use standard "red biohazard bags" unless the material is also infectious.[1] Use clear or yellow chemical waste bags.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: List "1-(azetidin-3-yl)-4-iodo-1H-pyrazole" fully. Do not use abbreviations.

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1][3]

  • Secondary Containment: Place the primary container inside a sealable plastic bag (Ziploc type) before placing it in the main lab solid waste drum. This prevents iodine sublimation/dust release.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Prevent scrubber fouling at the incineration plant.

  • pH Check: Before adding to a carboy, check the pH of the solution.

    • Why: Azetidines are basic.[1] If your waste carboy contains acidic waste (e.g., from an acid workup), adding this amine can cause an exotherm.[2]

    • Action: If the waste stream is acidic (pH < 4), neutralize the azetidine solution separately before combining.

  • Carboy Selection: Use the Halogenated Solvent carboy (typically red tag or specific "Halogenated" designation).[1]

    • Never pour this into the "Non-Halogenated" (Acetone/Ethanol) carboy.

  • Iodine Quenching (Optional but Recommended): If the solution is dark purple (indicating free Iodine

    
    ), add a small amount of Sodium Thiosulfate solution until the color fades to yellow/clear. This reduces vapor pressure and corrosion risks.
    
Protocol C: Empty Containers[3]
  • Triple Rinse: Rinse the original container three times with a compatible solvent (e.g., Acetone or DCM).[1]

  • Rinsate Disposal: The first rinse must be disposed of as Halogenated Liquid Waste .[1] It cannot go down the drain.

  • Defacing: Deface the label and mark "Empty" before discarding the glass/plastic in the general lab glass trash.

Compatibility & Storage Matrix

Store waste containers in a cool, well-ventilated area until pickup. The following matrix defines what must not enter the same waste container.

Incompatible ClassInteraction RiskScientific Mechanism
Strong Oxidizers (e.g., Nitric Acid, Peroxides)High Oxidation of the iodide to elemental Iodine (

), releasing toxic purple fumes.[1][2]
Strong Acids (e.g., Conc.[1][2] HCl,

)
Moderate Protonation of the azetidine nitrogen followed by potential ring-opening polymerization (exothermic).[1]
Alkylating Agents (e.g., Methyl Iodide)Moderate Quaternization of the azetidine nitrogen, potentially creating more reactive species.[1][2]
Autoclaves Severe DO NOT AUTOCLAVE. Heat will volatilize iodine, contaminating the autoclave chamber and posing an inhalation risk.[1]

Emergency Procedures: Spills

If 1-(azetidin-3-yl)-4-iodo-1H-pyrazole is spilled:

  • Evacuate & Ventilate: If a large amount of dust is airborne, clear the immediate area.[1]

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2]

  • Decontamination Solution: Prepare a 10% Sodium Thiosulfate (aq) solution.[1]

    • Role: This specifically neutralizes any free iodine generated during the cleanup.[1]

  • Cleanup:

    • Solid: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.[1]

    • Liquid: Absorb with vermiculite or sand.[1][3] Do not use combustible materials like sawdust if free iodine is suspected.[1]

  • Disposal: All cleanup materials must go into the Halogenated Solid Waste bin.

The Disposal Lifecycle[3]

Understanding the downstream path ensures you label correctly.

Diagram 2: Downstream Disposal Lifecycle

This workflow illustrates why "Halogenated" tagging is non-negotiable.

DisposalLifecycle cluster_Error The Cost of Mislabeling Lab Lab Generation (You) EHS Internal EHS Collection Lab->EHS Tag: Halogenated Vendor Waste Vendor Classification EHS->Vendor Manifest: Organoiodine Incinerator High-Temp Incinerator (>1100°C) Vendor->Incinerator Feed Injection Scrubber Acid Gas Scrubber (Removes HI/I2) Incinerator->Scrubber Combustion Gases Release Clean Emission (Compliance) Scrubber->Release Wrong Labeled 'Non-Halo' Corrosion Scrubber Failure / Equip. Corrosion Wrong->Corrosion Iodine bypasses standard treatment

Caption: The lifecycle of organoiodine waste. Specialized scrubbing is required to capture acidic Hydrogen Iodide (HI) gas generated during combustion.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification." 40 CFR Part 261.[1]

    • Source:[1]

  • BenchChem. "Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine." (Used for Azetidine ring handling protocols).[1][3][4]

    • Source:

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: Azetidine Derivatives and Iodine Compounds."[1]

    • Source:

  • University of Illinois Urbana-Champaign (DRS).

    • Source:

  • Sigma-Aldrich. "Safety Data Sheet: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride."[1]

    • Source:[1]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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